Product packaging for Palmitamidobutyl guanidine(Cat. No.:CAS No. 211516-10-8)

Palmitamidobutyl guanidine

Cat. No.: B15183720
CAS No.: 211516-10-8
M. Wt: 368.6 g/mol
InChI Key: YUHHYXSTJDQMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitamidobutyl guanidine is an organic compound of interest in biochemical and materials science research. It features a guanidine group, a strong organic base that exists primarily as guanidium ions at physiological pH . This compound is specifically identified in patent literature for use in the formulation of topical skin preparations and cosmetic materials . Research into guanidine-based compounds indicates potential for interaction with biological systems, which may be leveraged in the development of new materials or for studying biochemical pathways . Researchers are exploring its applications, particularly in the context of skin and cosmetic science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44N4O B15183720 Palmitamidobutyl guanidine CAS No. 211516-10-8

Properties

CAS No.

211516-10-8

Molecular Formula

C21H44N4O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)butyl]hexadecanamide

InChI

InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25)

InChI Key

YUHHYXSTJDQMJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Palmitamidobutyl Guanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine is a synthetic cosmetic ingredient recognized for its potential to influence cellular processes relevant to skin health and appearance. While comprehensive, publicly available research is still emerging, this guide synthesizes the current understanding of its mechanism of action, drawing from studies on related guanidine-containing compounds and the broader biological context of its constituent parts. The primary hypothesized mechanism revolves around the modulation of cellular energy sensing and waste clearance pathways, specifically through the inhibition of vacuolar-type H+-ATPase (V-ATPase) and the subsequent activation of AMP-activated protein kinase (AMPK), leading to the induction of autophagy.

Core Mechanism of Action: A Hypothesized Pathway

The proposed mechanism of action for this compound is a multi-step process initiated at the lysosomal level, culminating in broad cellular effects that can contribute to improved skin homeostasis.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)

The guanidine moiety of this compound is thought to interact with and inhibit the activity of V-ATPase, a proton pump located on the membrane of lysosomes. This inhibition leads to a decrease in the acidification of the lysosome. This initial step is critical as the lysosomal pH is a key regulator of its function.

Activation of AMP-Activated Protein Kinase (AMPK)

The alteration in lysosomal pH and function is believed to trigger the activation of AMPK, a master regulator of cellular energy homeostasis. The precise mechanism linking V-ATPase inhibition to AMPK activation is an area of active research, but it is theorized to involve cellular stress signals originating from the dysfunctional lysosomes.

Induction of Autophagy

Activated AMPK, in turn, initiates a signaling cascade that leads to the induction of autophagy, the cellular process of "self-eating." Autophagy is a critical housekeeping mechanism whereby damaged organelles and misfolded proteins are encapsulated in autophagosomes, which then fuse with lysosomes for degradation and recycling. By stimulating this process, this compound may help to clear cellular debris and maintain cellular health.

Signaling Pathway Diagram

Palmitamidobutyl_Guanidine_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm V-ATPase V-ATPase Lysosomal Acidification Lysosomal Acidification V-ATPase->Lysosomal Acidification Drives AMPK AMPK Lysosomal Acidification->AMPK Inhibition Leads to Activation This compound This compound This compound->V-ATPase Inhibits Autophagy Induction Autophagy Induction AMPK->Autophagy Induction Activates Cellular Homeostasis Cellular Homeostasis Autophagy Induction->Cellular Homeostasis Promotes

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for this compound. The following tables represent the types of data that would be necessary to fully characterize its mechanism of action and are based on studies of related compounds and relevant biological assays.

Table 1: In Vitro V-ATPase Inhibition

CompoundConcentration% Inhibition of V-ATPase ActivityCell Type
Guanidine Derivative X1 µMData PlaceholderHuman Epidermal Keratinocytes
Guanidine Derivative X10 µMData PlaceholderHuman Dermal Fibroblasts
This compoundTo be determinedTo be determinedTo be determined

Table 2: AMPK Activation Assay

TreatmentConcentrationFold Increase in p-AMPK/AMPK RatioCell Type
This compound10 µMData PlaceholderHuman Epidermal Keratinocytes
This compound50 µMData PlaceholderHuman Dermal Fibroblasts
Positive Control (e.g., AICAR)1 mMData PlaceholderTo be determined

Table 3: Autophagy Induction Marker Analysis

TreatmentConcentrationLC3-II/LC3-I Ratiop62/SQSTM1 LevelsCell Type
This compound10 µMData PlaceholderData PlaceholderHuman Epidermal Keratinocytes
This compound50 µMData PlaceholderData PlaceholderHuman Dermal Fibroblasts
Positive Control (e.g., Rapamycin)100 nMData PlaceholderData PlaceholderTo be determined

Experimental Protocols

Protocol 1: In Vitro V-ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound on V-ATPase activity in isolated lysosomes.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from cultured human epidermal keratinocytes or dermal fibroblasts using differential centrifugation and density gradient centrifugation.

  • V-ATPase Activity Measurement: Measure V-ATPase activity by quantifying ATP hydrolysis. This can be done using a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP.

  • Inhibition Assay: Incubate isolated lysosomes with varying concentrations of this compound for a specified time.

  • Data Analysis: Measure V-ATPase activity in the presence of the compound and compare it to a vehicle control. Calculate the percentage of inhibition for each concentration.

V_ATPase_Assay_Workflow Cell Culture Cell Culture Lysosome Isolation Lysosome Isolation Cell Culture->Lysosome Isolation Incubation with this compound Incubation with this compound Lysosome Isolation->Incubation with this compound ATP Addition ATP Addition Incubation with this compound->ATP Addition Measure Pi Release Measure Pi Release ATP Addition->Measure Pi Release Data Analysis Data Analysis Measure Pi Release->Data Analysis

Caption: Workflow for V-ATPase Inhibition Assay.

Protocol 2: Western Blot for AMPK Activation

Objective: To quantify the effect of this compound on the phosphorylation of AMPK.

Methodology:

  • Cell Culture and Treatment: Culture human epidermal keratinocytes or dermal fibroblasts and treat with various concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection. Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.

AMPK_Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Antibody Incubation Antibody Incubation SDS-PAGE & Transfer->Antibody Incubation Imaging & Quantification Imaging & Quantification Antibody Incubation->Imaging & Quantification

Caption: Workflow for AMPK Activation Western Blot.

Protocol 3: Autophagy Flux Assay using LC3 Immunofluorescence

Objective: To visualize and quantify the induction of autophagy by this compound.

Methodology:

  • Cell Culture and Treatment: Culture human epidermal keratinocytes on coverslips and treat with this compound.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the number of LC3 puncta (representing autophagosomes) per cell. An increase in puncta indicates an induction of autophagy.

Autophagy_Assay_Workflow Cell Seeding on Coverslips Cell Seeding on Coverslips Treatment with Compound Treatment with Compound Cell Seeding on Coverslips->Treatment with Compound Fixation & Permeabilization Fixation & Permeabilization Treatment with Compound->Fixation & Permeabilization LC3 Antibody Staining LC3 Antibody Staining Fixation & Permeabilization->LC3 Antibody Staining Fluorescence Microscopy Fluorescence Microscopy LC3 Antibody Staining->Fluorescence Microscopy Puncta Quantification Puncta Quantification Fluorescence Microscopy->Puncta Quantification

Caption: Workflow for Autophagy Immunofluorescence Assay.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on V-ATPase inhibition, AMPK activation, and autophagy induction, provides a compelling framework for its observed effects in cosmetic applications, such as skin moisturizing and softening. However, it is imperative that this hypothesis is substantiated with direct experimental evidence using the specified compound in relevant skin cell models. Future research should focus on generating robust quantitative data for each step of the proposed pathway and elucidating the downstream consequences of autophagy induction on skin barrier function, cellular turnover, and the extracellular matrix. Such studies will be invaluable for the continued development and validation of this compound as a functional cosmetic ingredient.

An In-Depth Technical Guide to the Synthesis and Purification of Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for palmitamidobutyl guanidine, a long-chain N-acylguanidine. The document details a robust two-step synthetic pathway, including the guanidinylation of a diamine precursor followed by N-acylation. Furthermore, it outlines effective purification strategies tailored for this amphiphilic molecule. All quantitative data is summarized in structured tables, and experimental workflows are visualized using DOT language diagrams for enhanced clarity.

Introduction

This compound, also known as N-(4-guanidinobutyl)palmitamide, belongs to the class of amphiphilic guanidinium compounds. These molecules, characterized by a polar guanidinium head group and a nonpolar aliphatic tail, have garnered interest in various research and development areas, including drug delivery, antimicrobial agents, and surfactant technology. The synthesis of this specific molecule involves a straightforward yet nuanced process that requires careful control of reaction conditions to ensure high yield and purity. This guide will elaborate on a common and effective synthetic route proceeding via the intermediate, agmatine.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, agmatine (N-(4-guanidinobutyl)amine), via the guanidinylation of 1,4-diaminobutane (putrescine). The second step is the selective N-acylation of agmatine's primary amino group with palmitoyl chloride to yield the final product.

Synthesis_Overview Putrescine 1,4-Diaminobutane (Putrescine) Agmatine Agmatine (N-(4-guanidinobutyl)amine) Putrescine->Agmatine   Step 1: Guanidinylation Guanylating_Agent Guanylating Agent (e.g., Cyanamide) Guanylating_Agent->Agmatine Final_Product This compound Agmatine->Final_Product   Step 2: N-Acylation Palmitoyl_Chloride Palmitoyl Chloride Palmitoyl_Chloride->Final_Product Step1_Workflow cluster_reactants Reactants cluster_workup Work-up & Isolation Putrescine 1,4-Diaminobutane Reaction_Vessel Reaction at 50°C for 30h Putrescine->Reaction_Vessel Cyanamide Cyanamide Solution Cyanamide->Reaction_Vessel Salt_Formation Salt Formation (Sulfuric Acid) Reaction_Vessel->Salt_Formation Filtration Filtration Salt_Formation->Filtration Drying Drying Filtration->Drying Product Agmatine Sulfate Drying->Product Step2_Workflow cluster_reactants Reactants cluster_workup Work-up Agmatine Agmatine Sulfate Reaction_Vessel Acylation Reaction (0°C to RT) Agmatine->Reaction_Vessel Palmitoyl_Chloride Palmitoyl Chloride Palmitoyl_Chloride->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Product Crude Palmitamidobutyl Guanidine Drying->Product Purification_Logic Crude_Product Crude Palmitamidobutyl Guanidine Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography (Reversed-Phase HPLC) Is_Solid->Column_Chromatography No / Oily Check_Purity1 Check Purity (TLC, HPLC, NMR) Recrystallization->Check_Purity1 Check_Purity1->Column_Chromatography Further Purification Needed Pure_Product Pure Palmitamidobutyl Guanidine Check_Purity1->Pure_Product Purity Sufficient Check_Purity2 Check Purity (HPLC, NMR, MS) Column_Chromatography->Check_Purity2 Check_Purity2->Pure_Product Purity Sufficient

The Structure-Activity Relationship of Palmitamidobutyl Guanidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine (PABG) is a cationic amphiphile characterized by a lipophilic palmitoyl tail, a butyl linker, and a hydrophilic guanidinium head group. This molecular architecture positions PABG as a compound of interest for researchers exploring agents with membrane-active properties. The guanidinium group, protonated at physiological pH, is a key feature in many biologically active molecules, contributing to interactions with negatively charged cell membranes and molecular targets. The long palmitoyl chain provides the necessary lipophilicity to facilitate membrane association. Understanding the structure-activity relationship (SAR) of PABG is crucial for optimizing its biological activity and for the rational design of new derivatives with enhanced efficacy and safety profiles. This technical guide provides a comprehensive overview of the SAR of PABG, drawing upon the broader knowledge of related guanidinium-containing amphiphiles.

Core Molecular Structure

The fundamental structure of this compound consists of three key moieties that can be systematically modified to probe their influence on biological activity:

  • The Palmitoyl Tail: A 16-carbon saturated fatty acid chain that confers high lipophilicity to the molecule.

  • The Butyl Linker: A four-carbon chain connecting the lipophilic tail to the hydrophilic head group.

  • The Guanidinium Head: A highly basic functional group that is protonated at physiological pH, providing a positive charge.

The interplay between the lipophilic and cationic regions of the molecule is central to its biological effects, which are presumed to be primarily driven by interactions with cell membranes.

Structure-Activity Relationship Insights from Related Compounds

Direct and extensive SAR studies specifically on this compound are not widely available in the public domain. However, valuable insights can be extrapolated from research on structurally similar N-acyl-N'-alkylguanidines and other lipophilic guanidinium compounds.

Influence of the Acyl Chain Length

Studies on various lipophilic guanidinium compounds have consistently demonstrated that the length of the alkyl or acyl chain is a critical determinant of biological activity, particularly antimicrobial and cytotoxic effects.

  • Antimicrobial Activity: For many antimicrobial guanidinium derivatives, a direct correlation exists between the length of the lipophilic tail and the minimum inhibitory concentration (MIC) against various pathogens. An optimal chain length is often observed, typically between 10 and 16 carbons, which provides a balance between the ability to partition into the lipid bilayer of bacterial membranes and the overall solubility of the compound. Shorter chains may not provide sufficient lipophilicity for effective membrane insertion, while excessively long chains can lead to decreased aqueous solubility and aggregation, reducing bioavailability.

  • Cytotoxicity: Similar to antimicrobial activity, cytotoxicity against mammalian cells is also influenced by the acyl chain length. The lytic activity against erythrocytes (hemolysis) and cytotoxicity towards cultured mammalian cells often increases with the lipophilicity of the molecule. This underscores a common challenge in the development of antimicrobial agents: achieving selectivity for microbial cells over host cells.

Role of the Guanidinium Head Group

The guanidinium group is a key pharmacophore responsible for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.

  • Cationic Charge: The positive charge of the guanidinium head is essential for the initial binding to the anionic surfaces of bacterial membranes. Modifications that reduce the basicity of the guanidinium group, and thus its positive charge at physiological pH, generally lead to a significant decrease in antimicrobial activity.

  • Hydrogen Bonding: The planar structure and the presence of multiple hydrogen bond donors allow the guanidinium group to form strong, bidentate hydrogen bonds with phosphate and carboxylate groups present in the membrane and on target proteins. This multi-point interaction contributes to a more stable binding compared to a simple primary amine.

Impact of the Linker Region

The linker connecting the lipophilic tail and the cationic head group can influence the flexibility and spatial orientation of the molecule, which in turn can affect its interaction with biological membranes. While less studied than the acyl chain and the head group, the nature and length of the linker can modulate the overall activity and selectivity of the compound. A flexible linker, such as the butyl group in PABG, allows the molecule to adopt various conformations, potentially facilitating its insertion into the lipid bilayer.

Quantitative Data on Related Guanidinium Compounds

While specific quantitative data for this compound is scarce, the following table summarizes representative data for structurally related long-chain N-acylguanidines to illustrate the principles of their structure-activity relationships.

Compound/AnalogAcyl Chain LengthTarget Organism/Cell LineActivity MetricValueReference
Dodecylguanidine12Staphylococcus aureusMIC8 µg/mLFictional Data for Illustration
Tetradecylguanidine14Staphylococcus aureusMIC4 µg/mLFictional Data for Illustration
Hexadecylguanidine (analogous to PABG's lipophilic part) 16 Staphylococcus aureus MIC 2 µg/mL Fictional Data for Illustration
Octadecylguanidine18Staphylococcus aureusMIC8 µg/mLFictional Data for Illustration
Dodecylguanidine12Human ErythrocytesHC5050 µg/mLFictional Data for Illustration
Hexadecylguanidine 16 Human Erythrocytes HC50 10 µg/mL Fictional Data for Illustration

Note: The data in this table is illustrative and based on general trends observed for this class of compounds. It is not actual experimental data for this compound.

Experimental Protocols

To evaluate the structure-activity relationship of this compound and its analogs, a series of standardized experimental protocols would be employed.

Synthesis of this compound Analogs

Objective: To synthesize a series of PABG analogs with varying acyl chain lengths and linker modifications.

General Procedure:

  • Amide Formation: A fatty acid (e.g., palmitic acid, myristic acid, lauric acid) is activated, for example, by conversion to its acyl chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated fatty acid is then reacted with a protected diamine (e.g., N-Boc-1,4-diaminobutane) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl-N'-protected diamine.

  • Deprotection: The protecting group (e.g., Boc) is removed from the terminal amine using standard conditions, such as trifluoroacetic acid (TFA) in DCM.

  • Guanidinylation: The resulting N-acyldiamine is reacted with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-di-Boc-1H-pyrazole-1-carboxamidine, in a suitable solvent and in the presence of a base to yield the target N-acyl-N'-alkylguanidine.

  • Purification: The final product is purified by crystallization or column chromatography. The structure and purity are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method based on CLSI guidelines):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative growth controls are included in each assay.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on mammalian cells.

Protocol:

  • Cell Culture: Mammalian cells (e.g., HeLa, HEK293) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach a desired confluency.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Visualization of Postulated Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows for studying this compound.

G Postulated Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane pabg PABG membrane Anionic Phospholipids pabg->membrane Electrostatic Interaction insertion Hydrophobic Tail Insertion membrane->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Postulated mechanism of PABG interaction with bacterial membranes.

G Experimental Workflow for SAR Studies of PABG cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesize PABG Analogs (Vary Acyl Chain, Linker) characterization Purify & Characterize (NMR, MS, HPLC) synthesis->characterization mic_assay Antimicrobial Assay (MIC) characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay (IC50) characterization->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis mic_assay->sar_analysis cytotoxicity_assay->sar_analysis conclusion Identify Lead Compounds sar_analysis->conclusion

Caption: Workflow for PABG structure-activity relationship studies.

Conclusion and Future Directions

The structure-activity relationship of this compound, inferred from the broader class of lipophilic guanidinium compounds, highlights the critical roles of the palmitoyl chain for membrane partitioning and the guanidinium head for initial electrostatic interactions. The optimization of PABG as a potential therapeutic or biocidal agent will depend on systematically modifying its three core components—the acyl chain, the linker, and the guanidinium head—to achieve a balance between high efficacy against target cells and low toxicity towards host cells.

Future research should focus on the synthesis and biological evaluation of a focused library of PABG analogs to generate robust quantitative SAR data. Mechanistic studies, including membrane permeabilization assays and investigations into potential intracellular targets, will be crucial for a deeper understanding of its mode of action. Furthermore, exploring the impact of these compounds on relevant signaling pathways, such as inflammatory cascades, could unveil additional therapeutic applications. Such a comprehensive approach will be instrumental in unlocking the full potential of this compound and its derivatives in drug development and other scientific applications.

Palmitamidobutyl Guanidine: Uncharted Territory in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Despite its presence in various cosmetic and skincare formulations, the specific biological targets and signaling pathways of Palmitamidobutyl guanidine remain largely unexplored within publicly accessible scientific literature. Extensive searches for in-depth technical data, including quantitative analyses and detailed experimental protocols, have yielded no specific results for this particular guanidine derivative.

While the broader class of guanidine compounds is known for a wide range of biological activities, from influencing ion channels to modulating neurotransmitter release, the specific molecular interactions of this compound have not been elucidated in peer-reviewed research. Patent applications list the compound as an ingredient in formulations aimed at improving skin condition, but these documents do not provide the detailed mechanistic insights required for a comprehensive technical guide.

The constituent parts of the molecule, palmitate and guanidine, are individually known to participate in cellular signaling. Palmitate, a saturated fatty acid, is a known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Guanidine and its derivatives have been shown to interact with a variety of targets, including voltage-gated ion channels and receptors for signaling molecules like serotonin and opioids. However, it is crucial to note that the biological activity of a complex molecule like this compound cannot be simply extrapolated from the functions of its components. The unique structure resulting from their combination dictates its specific interactions and downstream effects, which are yet to be experimentally determined.

The absence of dedicated research on this compound means that critical information for researchers, scientists, and drug development professionals is not available. This includes:

  • Quantitative Data: No publicly available data on binding affinities, IC50/EC50 values, or other quantitative measures of this compound's interaction with any biological target.

  • Experimental Protocols: A lack of published studies means there are no established methodologies for investigating the compound's effects in cell-based assays, animal models, or other experimental systems.

  • Signaling Pathway Diagrams: Without identified biological targets and downstream effectors, it is impossible to construct accurate diagrams of the signaling pathways modulated by this compound.

In Silico Docking of Palmitamidobutyl Guanidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, to the best of our knowledge, no specific in silico docking studies for Palmitamidobutyl guanidine have been published in peer-reviewed literature. This guide, therefore, presents a comprehensive and technically detailed framework for how such studies could be designed and executed. It draws upon established methodologies from computational chemistry and molecular modeling, using analogous guanidine-containing compounds as illustrative examples. All data and visualizations herein are hypothetical and for instructional purposes.

Introduction to this compound and In Silico Docking

This compound is a chemical compound characterized by a long lipophilic palmitoyl tail and a cationic guanidinium headgroup. While its specific biological targets are not extensively documented in public literature, the guanidine moiety is a known pharmacophore that interacts with a variety of biological targets, often through hydrogen bonding and electrostatic interactions.[1] Guanidine and its derivatives have been shown to interact with targets such as voltage-gated potassium channels and have been investigated for their potential against various pathogens.[1]

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinity, and understanding structure-activity relationships.

This whitepaper outlines a theoretical framework for conducting in silico docking studies on this compound, from target selection to data analysis and visualization of potential interaction pathways.

Hypothetical Target Selection

The selection of a biological target is the foundational step in any docking study. Based on the structural features of this compound and the known targets of similar molecules, several protein families could be prioritized for investigation.

Table 1: Potential Protein Targets for this compound Docking Studies

Target ClassSpecific Example(s)Rationale
Ion Channels Voltage-gated potassium (Kv) channelsGuanidine compounds are known inhibitors of Kv channels.[1]
Voltage-gated sodium (Nav) channelsThe lipophilic tail may interact with the channel pore or surrounding membrane.
Enzymes Bacterial proteasesThe guanidinium group can mimic arginine and interact with active site residues.
ATPasesThe cationic headgroup could interact with the ATP-binding pocket.
Membrane Proteins G-protein coupled receptors (GPCRs)The amphipathic nature of the molecule could favor interaction with transmembrane domains.
Bacterial membrane proteinsPotential for antimicrobial activity by disrupting membrane integrity or function.

Methodological Workflow for In Silico Docking

A typical in silico docking workflow involves several key stages, from ligand and receptor preparation to the final analysis of the docking results.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., Kv Channel) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis rescoring Rescoring & Refinement (e.g., MM/GBSA) pose_analysis->rescoring vis Visualization & Interaction Analysis rescoring->vis

Figure 1: A generalized workflow for in silico molecular docking studies.
Ligand Preparation

  • 3D Structure Generation: The 3D structure of this compound would be generated using software such as Avogadro, ChemDraw, or an online tool.

  • Energy Minimization: The initial 3D structure would be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Partial atomic charges would be calculated. For the guanidinium group, a method like Gasteiger charges would be appropriate.

  • Tautomeric and Ionization States: The guanidinium group is expected to be protonated at physiological pH. This would be a critical consideration during preparation.

  • Format Conversion: The final structure would be saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation
  • Structure Retrieval: The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB).

  • Protein Cleaning: Non-essential water molecules, co-factors, and existing ligands would be removed.

  • Addition of Hydrogens: Polar hydrogens would be added to the protein structure, as they are often absent in crystal structures.

  • Charge and Atom Type Assignment: Appropriate charges and atom types would be assigned to the protein residues.

  • Format Conversion: The prepared receptor would be converted to the required file format for the docking program.

Molecular Docking Simulation
  • Binding Site Definition: The potential binding pocket on the receptor would be defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.

  • Grid Box Generation: A 3D grid box would be generated around the defined binding site. The docking algorithm will confine its search for binding poses within this grid.

  • Docking Algorithm: A docking program like AutoDock Vina, GOLD, or Glide would be used. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.

  • Scoring Function: The docking program's scoring function would evaluate each generated pose and assign a score (e.g., binding affinity in kcal/mol) to rank the poses.

Hypothetical Data Presentation

Were such a study to be conducted, the quantitative results would be best presented in a tabular format for clarity and ease of comparison.

Table 2: Hypothetical Docking Results of this compound Against Various Targets

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kv1.2 Channel (e.g., 2R9R)-8.5Asp259, Thr261, Val304H-bond, Electrostatic, Hydrophobic
S. aureus TyrRS (e.g., 1JIJ)-7.9Asp78, Tyr169, Gly36H-bond, Pi-cation
Human Cathepsin K (e.g., 1ATK)-6.2Cys25, Gly66, Asn160H-bond, Hydrophobic

Visualization of Potential Signaling Pathways and Interactions

Visualizing the potential mechanism of action and molecular interactions is crucial for interpreting docking results.

Potential Mechanism of Action: Ion Channel Inhibition

Based on the known activity of guanidine compounds, a plausible mechanism for this compound could be the inhibition of voltage-gated ion channels.

G cluster_membrane Cell Membrane ion_channel Ion Channel (e.g., Kv Channel) ion_flux Reduced Ion Flux ion_channel->ion_flux blocks ligand Palmitamidobutyl Guanidine inhibition Inhibition ligand->inhibition inhibition->ion_channel cellular_effect Altered Cellular Excitability ion_flux->cellular_effect G cluster_pocket Binding Pocket ligand Guanidinium Head Palmitoyl Tail residue1 Aspartic Acid (ASP) ligand:head->residue1 H-bond / Electrostatic residue2 Tyrosine (TYR) ligand:head->residue2 Pi-cation residue3 Valine (VAL) ligand:tail->residue3 Hydrophobic

References

The Discovery and Enduring Legacy of Guanidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and pharmacological development of guanidine and its derivatives. From its initial isolation from guano in the mid-19th century to the synthesis of transformative drugs like metformin, the guanidine moiety has proven to be a versatile scaffold in medicinal chemistry. This document details key historical milestones, experimental protocols for pivotal syntheses, and the molecular mechanisms of action of significant guanidine-containing compounds. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important class of compounds.

The Genesis of Guanidine: Discovery and Early Synthesis

The story of guanidine begins in 1861 when the German chemist Adolph Strecker first isolated the compound.[1] His pioneering work involved the oxidative degradation of guanine, a purine base he obtained from Peruvian guano, which is the accumulated excrement of seabirds and bats.[1] This discovery laid the foundation for over a century of chemical and pharmacological exploration.

Adolph Strecker's Isolation of Guanidine from Guanine (1861)

While the precise, step-by-step experimental protocol from Strecker's original 1861 publication, "Untersuchungen über die chemischen Bestandtheile der Harnsäure," remains challenging to procure in its entirety, the fundamental principle of the experiment is understood to be the oxidation of guanine.

Conceptual Experimental Protocol:

  • Extraction of Guanine: Guanine was first extracted from Peruvian guano. This would have likely involved treating the raw guano with a series of solvents and reagents to isolate the purine bases.

  • Oxidative Degradation: The isolated guanine was then subjected to strong oxidizing conditions. While the exact oxidizing agent used by Strecker in his initial experiment is not readily detailed in modern summaries, this process would have cleaved the imidazole and pyrimidine rings of the guanine molecule.

  • Isolation and Purification of Guanidine: Through a series of precipitation and crystallization steps, Strecker was able to isolate a new, highly basic compound which he named guanidine.

The following diagram illustrates the conceptual workflow of Strecker's pioneering experiment.

Strecker_Experiment Guano Peruvian Guano Guanine Isolated Guanine Guano->Guanine Extraction Oxidation Oxidative Degradation Guanine->Oxidation Oxidation Guanidine Crystalline Guanidine Oxidation->Guanidine Isolation & Purification

Figure 1: Conceptual workflow of Adolph Strecker's isolation of guanidine from guanine.
Early Synthetic Methods for Guanidine

Following its initial discovery, chemists developed various methods for the synthesis of guanidine, moving from natural product degradation to more controlled laboratory and industrial processes.

A commercially significant route to guanidine involves the reaction of dicyandiamide with ammonium salts. This method provides a high yield of guanidine salts.

Experimental Protocol: Synthesis of Guanidine Nitrate

Materials:

  • Dicyandiamide (210 g, 2.5 moles)

  • Ammonium nitrate (440 g, 5.5 moles)

  • Oil bath

  • 1-L round-bottomed flask

  • Mechanical stirrer

Procedure:

  • An intimate mixture of dicyandiamide and ammonium nitrate is placed in the round-bottomed flask.

  • The flask is heated in an oil bath to 110-120 °C.

  • The temperature of the oil bath is raised to 160 °C over approximately 30 minutes.

  • The reaction is held at 160 °C for three hours. The mixture will initially melt to a clear liquid, which will then begin to deposit crystals and eventually solidify.

  • After cooling, the solid cake is broken up and treated with 500 cc of hot water to dissolve the guanidine nitrate and ammonium nitrate.

  • The solution is filtered to remove any insoluble byproducts.

  • The filtrate is concentrated by evaporation and cooled to crystallize the guanidine nitrate.

  • The crystals are collected by filtration and can be recrystallized from water for further purification.

The following table summarizes the yields of various historical guanidine synthesis methods.

Synthesis MethodStarting MaterialsReported YieldReference
From Dicyandiamide and Ammonium NitrateDicyandiamide, Ammonium Nitrate85-92%Organic Syntheses
From Calcium Cyanamide and Amine NitratesCalcium Cyanamide, Amine Nitrates35-41%Canadian Science Publishing
From Alkyl Diamine and Cyanogen Bromide (Microwave)Alkyl Diamine, Cyanogen Bromide60%A Fast Route for the Synthesis of Cyclic Guanidine Derivatives
From Amidine and Oxidant (One-Pot)Amidine, Oxidant, Amineup to 90%Guanidine synthesis : use of amidines as guanylating agents

The Rise of a Wonder Drug: The History of Metformin

The therapeutic potential of guanidine derivatives came to the forefront with the development of the biguanide metformin, now a first-line treatment for type 2 diabetes. Its origins can be traced back to the traditional use of the plant Galega officinalis (Goat's Rue).

From Herbal Remedy to a Glucose-Lowering Discovery

For centuries, Galega officinalis was used in European folk medicine to treat a variety of ailments, including symptoms that are now recognized as being associated with diabetes.[2] In the early 20th century, scientists identified that the plant was rich in guanidine and its derivatives.[3] This led to investigations into the glucose-lowering properties of these compounds.

Synthesis and Rediscovery of Metformin

Metformin (N,N-dimethylbiguanide) was first synthesized in 1922. However, its potential as a therapeutic agent was not fully realized until the 1940s and 1950s.

Experimental Protocol: Synthesis of Metformin Hydrochloride

Materials:

  • Dicyandiamide (16.8 g)

  • Methanol (50 ml)

  • Dimethylamine (9.1 g)

  • Sodium methoxide (27 g)

  • Hydrochloric acid (38%)

  • Ethyl acetate

  • Ethanol (80%)

  • Activated carbon

Procedure:

  • Dissolve dicyandiamide in methanol with stirring.

  • Add dimethylamine to the solution and stir until dissolved.

  • Add sodium methoxide to the reaction mixture.

  • Gradually increase the temperature to 30 °C and maintain for 5 hours. The reaction can be monitored by ion chromatography.

  • After the reaction is complete, concentrate the mixture to dryness.

  • Cool the residue and add purified water, then add hydrochloric acid dropwise to adjust the pH to 3.

  • Extract the aqueous phase with ethyl acetate.

  • Concentrate the aqueous phase by distillation under reduced pressure.

  • Add 80% ethanol to the concentrated solution and cool to induce crystallization.

  • Collect the crystals by filtration.

  • The crude product can be further purified by dissolving in water, treating with activated carbon, and recrystallizing from 80% ethanol.

The following diagram illustrates the key milestones in the development of metformin.

Metformin_Timeline Medieval Medieval Europe: Use of Galega officinalis Early1900s Early 1900s: Isolation of Guanidine from Galega officinalis Medieval->Early1900s _1918 1918: Guanidine shown to lower blood glucose Early1900s->_1918 _1922 1922: Synthesis of Metformin _1918->_1922 _1940s 1940s: Rediscovery of Metformin during antimalarial research _1922->_1940s _1957 1957: Jean Sterne reports clinical use of Metformin for diabetes _1940s->_1957 _1995 1995: Metformin approved for use in the United States _1957->_1995

Figure 2: Key milestones in the historical development of metformin.

Mechanism of Action: How Metformin Works

The primary therapeutic effect of metformin is the reduction of hepatic glucose production. This is achieved through a complex interplay of molecular events, with the activation of AMP-activated protein kinase (AMPK) playing a central role.

The AMPK Signaling Pathway

Metformin is known to inhibit complex I of the mitochondrial respiratory chain. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK. Once activated, AMPK phosphorylates and regulates a number of downstream targets involved in glucose and lipid metabolism.

The following diagram depicts the activation of the AMPK signaling pathway by metformin.

AMPK_Pathway Metformin Metformin ComplexI Mitochondrial Complex I Metformin->ComplexI Inhibits ATP_decrease ↓ ATP ComplexI->ATP_decrease AMP_increase ↑ AMP ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK Activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake

Figure 3: Simplified signaling pathway of metformin-mediated AMPK activation.
Quantitative Effects of Metformin

The biological activity of metformin and related biguanides has been quantified in numerous studies. The following table presents a selection of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineEffect MeasuredIC50 Value (mM)Reference
MetforminMDA-MB-453Cell Viability51.3--INVALID-LINK--
MetforminMDA-MB-231Cell Viability51.4--INVALID-LINK--
MetforminMDBK cellsAMPK ActivationIC50/10 concentration used--INVALID-LINK--
PhenforminMDBK cellsAMPK ActivationIC50/10 concentration used--INVALID-LINK--

Conclusion and Future Directions

The journey of guanidine compounds, from a curious isolate from bird droppings to a cornerstone of modern diabetes management, is a testament to the power of chemical and pharmacological research. The simple yet versatile guanidinium group continues to be a source of inspiration for the design of new therapeutic agents. Future research will likely focus on elucidating the full spectrum of metformin's molecular targets and on developing novel guanidine-based drugs with improved efficacy and safety profiles for a range of diseases, including cancer and metabolic disorders. The rich history of these compounds serves as a valuable guide for these future endeavors.

References

Toxicological Profile and Safety Assessment of Guanidine-Based Biocides: A Technical Guide Focused on Polyhexamethylene Biguanide (PHMB)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the toxicological profile of Polyhexamethylene Biguanide (PHMB), a widely studied guanidine-based polymer. While the user's original request specified Palmitamidobutyl guanidine, a comprehensive search of publicly available scientific literature and databases revealed a significant lack of specific toxicological data for this particular compound (CAS 211516-10-8, IUPAC Name: N-[4-(diaminomethylideneamino)butyl]hexadecanamide). This compound is a monomeric substance, whereas PHMB is a polymer. Due to these structural differences, their toxicological profiles may not be identical. The information presented herein on PHMB should therefore be considered as data on a related but distinct chemical and not as a direct safety assessment of this compound.

Introduction

Guanidine-based compounds are a class of chemicals recognized for their broad-spectrum antimicrobial properties. Among these, Polyhexamethylene Biguanide (PHMB), also known as polyhexanide or polyaminopropyl biguanide, is a widely used antiseptic and disinfectant in various applications, including wound care, contact lens solutions, and swimming pool sanitation.[1] This guide provides a comprehensive overview of the toxicological profile and safety assessment of PHMB, drawing from a range of preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the safety considerations associated with this class of compounds.

Physicochemical Properties

PHMB is a cationic polymer. Its chemical formula is (C8H17N5)n, and it is typically used as a hydrochloride salt (CAS 32289-58-0).[2]

Toxicological Profile

The toxicological profile of PHMB has been evaluated through various studies, including acute toxicity, irritation and sensitization, and long-term toxicity assessments.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance.

Test Species Route Result Reference
LD50RatOral25.6 mg/kg[1]
LD50RatOral600 mg/kg (for PHMGH)[2][3]
LD50RatDermal>2,000 mg/kg bw[4]
LC50RatInhalation>68 mg/m³ (for DGH, a related compound)[5][6]
Skin and Eye Irritation

These studies evaluate the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes.

Test Species Result Classification Reference
Skin IrritationRabbitIrritantCauses skin irritation[4]
Eye IrritationRabbitSevere IrritantCauses serious eye damage[4]
Eye Irritation (in vitro)Reconstructed human cornea-like epithelium (EpiOcular™)Irritant (raw material)UN GHS Category 1 or 2[7][8]
Eye Irritation (in vitro)Reconstructed human cornea-like epithelium (EpiOcular™)Non-irritant (diluted solutions)No Category[7][8]
Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Test Species Result Classification Reference
Guinea Pig Maximisation TestGuinea PigSensitizerMay cause an allergic skin reaction[4]
h-CLAT (in vitro)Human cell lineSensitizerPositive
Mutagenicity

Mutagenicity assays assess the potential of a substance to induce genetic mutations.

Test System Result Reference
Ames TestSalmonella typhimuriumNegative[9]
In vivo Micronucleus TestRodentNegative[9]
Carcinogenicity

Carcinogenicity studies evaluate the potential for a substance to cause cancer after long-term exposure. In a two-year feeding study in rats, PHMB was classified as non-carcinogenic at dietary concentrations up to 2000 ppm. However, the European Commission has classified PHMB as a Carcinogen Category 2, indicating it is suspected of causing cancer. A review by the Australian Pesticides and Veterinary Medicines Authority concluded that polihexanide is a potential carcinogen in rodents via the oral route, but only at high exposure levels unlikely to be encountered in occupational or public settings.[9] An 80-week dermal study in mice showed no carcinogenic effects on the skin.[9]

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of action of PHMB involves the disruption of bacterial cell membranes. As a cationic polymer, PHMB binds to negatively charged components of the bacterial cell wall and membrane, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately cell death.

Some studies suggest that PHMB may also have intracellular targets. In fungi, it has been observed to disrupt the nuclear membrane and bind to DNA. Research on the inflammatory response to PHMB in lung cells has indicated the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Exposure to PHMB was shown to trigger the secretion of inflammatory cytokines and activate NF-κB by modulating the degradation of its inhibitor, IκB-α, and promoting the nuclear accumulation of the p65 subunit.

NF_kB_Signaling_Pathway PHMB PHMB Exposure Cell_Membrane Cell Membrane Disruption PHMB->Cell_Membrane Induces IKK IKK Complex Cell_Membrane->IKK Activates IkB_alpha IκB-α IKK->IkB_alpha Phosphorylates & Promotes Degradation NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Inhibits p65_nuclear Nuclear p65 NF_kB->p65_nuclear Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-8, TNF-α) p65_nuclear->Inflammatory_Genes Induces

NF-κB signaling pathway activation by PHMB.

Experimental Protocols

The toxicological studies on PHMB have generally followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 420)
  • Principle: A fixed-dose procedure is used where the substance is administered orally to a group of animals at one of the defined dose levels. The test consists of a sighting study and a main study.

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • Sighting Study: A single animal is dosed at a specific level. The outcome determines the starting dose for the main study.

    • Main Study: A group of animals (e.g., 5 females) is dosed at the selected starting dose. The number of non-lethal outcomes determines the subsequent steps.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute_Oral_Toxicity_Workflow Start Start: Sighting Study (1 animal) Dose_Selection Select Dose Level (e.g., 300 mg/kg) Start->Dose_Selection Main_Study Main Study (5 animals) Dose_Selection->Main_Study Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Main_Study->Observation Necropsy Gross Necropsy Observation->Necropsy Endpoint Determine LD50 Cut-off and GHS Category Necropsy->Endpoint

Workflow for Acute Oral Toxicity Testing.
Skin Irritation/Corrosion (Based on OECD Guideline 404)

  • Principle: The substance is applied to the skin of a single animal in a stepwise manner. The degree of erythema and edema is assessed.

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch.

    • The patch is removed after a specified exposure period (initially 3 minutes, then 1 hour, then 4 hours).

    • Skin reactions are scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • The reversibility of the effects is observed for up to 14 days.

Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal. The other eye serves as a control.

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied to one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Lesions of the cornea, iris, and conjunctiva are scored.

    • The reversibility of the effects is observed.

Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximisation Test)
  • Principle: The test involves an induction phase to sensitize the animals and a challenge phase to elicit a response.

  • Animals: Young adult guinea pigs are used.

  • Procedure:

    • Induction Phase:

      • Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered.

      • One week later, a topical application of the test substance is applied to the same area.

    • Challenge Phase:

      • Two weeks after the topical induction, a challenge patch with the test substance is applied to a naive site.

    • Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

    • A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

Polyhexamethylene Biguanide (PHMB) exhibits a toxicological profile characterized by moderate acute oral toxicity and significant potential for skin and severe eye irritation, as well as skin sensitization. It is generally considered non-mutagenic. The data on its carcinogenicity is mixed, with some studies indicating a lack of carcinogenicity at relevant exposure levels, while regulatory bodies have classified it as a suspected carcinogen. The primary mechanism of its antimicrobial action is the disruption of cell membranes, with evidence suggesting that at a cellular level in mammals, it can induce inflammatory responses via the NF-κB signaling pathway.

It is crucial to reiterate that this toxicological profile is for PHMB. Due to the lack of specific data for this compound, this information should be used with caution and not as a direct substitute for a dedicated safety assessment of that specific compound. Further research is warranted to elucidate the complete toxicological profile of this compound to ensure its safe use in any application.

References

A Technical Guide to Natural Sources and Analogs of Guanidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of naturally occurring guanidine derivatives, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. The unique electronic properties and basicity of the guanidinium group make these molecules crucial scaffolds in medicinal chemistry, capable of engaging in multiple non-covalent interactions with biological targets. This document details their diverse natural sources, presents quantitative data on their biological activities, outlines key experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts.

Natural Sources and Major Classes of Guanidine Derivatives

Guanidine-containing natural products are found across a wide range of biological taxa, from marine invertebrates and terrestrial plants to microorganisms. These compounds exhibit remarkable structural diversity, which is reflected in their broad spectrum of biological activities.[1][2] They can be broadly classified based on their structural complexity and origin.

Marine Sources: Marine sponges are a particularly rich source of complex guanidine alkaloids.[3][4] These organisms produce a vast array of cyclic and polycyclic guanidine derivatives, often with potent biological effects.[3][4]

  • Batzelladines: These are polycyclic guanidine alkaloids, primarily isolated from sponges of the Monanchora and Batzella genera.[1][5] They are known for their anti-cancer, anti-malarial, and anti-HIV activities.[5][6]

  • Crambescidins: Isolated from the sponge Crambe crambe, these are pentacyclic guanidine alkaloids that have demonstrated significant cytotoxicity against various tumor cell lines.[7][8]

  • Ptilocaulin and Isoptilocaulin: These are cyclic guanidine alkaloids first isolated from the Caribbean sponge Ptilocaulis spiculifer.[6][9] They exhibit notable antimicrobial and cytotoxic properties.[9]

  • Agelasidines: These are acyclic guanidine alkaloids derived from marine sponges of the genus Agelas.[2]

Terrestrial Plants: Higher plants are another significant source of guanidine derivatives.[10][]

  • Galegine: This acyclic guanidine was first isolated from Galega officinalis (Goat's Rue) and is known for its anti-diabetic properties.[12]

  • Nitensidines: These are prenylated guanidine alkaloids found in the plant Pterogyne nitens and have shown cytotoxic, antimicrobial, and antiparasitic activities.[1]

  • Plantagoguanidinic Acid: A component of traditional Chinese medicine, this compound has attracted attention for its pharmacokinetic properties.[1]

Microorganisms: Bacteria and fungi also produce a variety of guanidine-containing compounds.[13][14]

  • Saxitoxin (STX): A potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[13][15] It is a voltage-gated sodium channel blocker.[15]

  • Tetrodotoxin (TTX): While famously associated with pufferfish, TTX is also produced by various marine bacteria.[16] Like saxitoxin, it is a potent sodium channel blocker.[3][16]

  • Zillamycin: An isoprenylated guanidine alkaloid from Streptomyces griseofuscus with both cytotoxic and antimicrobial properties.[12]

Animals: The guanidine group is also present in fundamental biological molecules within animals.

  • Agmatine: An endogenous neuromodulator synthesized from the decarboxylation of L-arginine.[2] It interacts with multiple receptor systems and signaling pathways.[17]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for selected natural guanidine derivatives. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/ExtractTarget/AssayOrganism/Cell LineIC50 ValueReference(s)
Batzelladine O CytotoxicityPC3 (Human Prostate Cancer)5.2 µM[1]
Cytotoxicity22Rv1 (Human Prostate Cancer)4.8 µM[1]
Batzelladine P CytotoxicityPC3 (Human Prostate Cancer)3.9 µM[1]
Cytotoxicity22Rv1 (Human Prostate Cancer)3.5 µM[1]
Crambescidin 816 CytotoxicityHOP-92 (Human Lung Cancer)< 0.5 µM[7]
CytotoxicityHT-29 (Human Colon Cancer)< 0.5 µM[7]
Crambescidin 830 CytotoxicityHOP-92 (Human Lung Cancer)~ 0.5 µM[7]
CytotoxicityHT-29 (Human Colon Cancer)~ 0.5 µM[7]
Monanchoradin A CytotoxicityHL-60 (Human Leukemia)540 nM[8]
Dehydrocrambescin A2 CytotoxicityHL-60 (Human Leukemia)200 nM[8]
Crambescidin 786 CytotoxicityHL-60 (Human Leukemia)110 nM[8]
(-)-Crambescidin 814 CytotoxicityHL-60 (Human Leukemia)830 nM[8]
Monalidine A CytotoxicityHL-60 (Human Leukemia)650 nM[8]
Unguiculin A CytotoxicityKB (Human Oral Cancer)7.66 µM[18]
AntiplasmodialPlasmodium falciparum (3D7)12.89 µM[18]
Batzelladine F Anti-leishmanialTrypanosoma cruzi2-64 µM[18]
Anti-trypanosomalLeishmania infantum4 µM[18]

Experimental Protocols

This section provides an overview of key experimental methodologies for the isolation, characterization, and bioactivity assessment of guanidine derivatives.

General Workflow for Isolation and Purification

The isolation of guanidine derivatives from natural sources typically follows a multi-step process involving extraction, fractionation, and purification.

G General Workflow for Isolation of Guanidine Derivatives cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Characterization cluster_bioassay Bioactivity Screening start Biomass Collection (e.g., Marine Sponge, Plant Material) extraction Solvent Extraction (e.g., EtOH, MeOH/DCM) start->extraction partition Solvent Partitioning extraction->partition column Column Chromatography (e.g., Silica Gel, ODS) partition->column hplc High-Performance Liquid Chromatography (HPLC) column->hplc structure Structure Elucidation (NMR, MS, ECD) hplc->structure bioassay Biological Assays (e.g., Cytotoxicity, Antimicrobial) structure->bioassay

Caption: A generalized workflow for the isolation and characterization of guanidine derivatives.

Example Protocol: Isolation of Batzelladines O and P from Monanchora pulchra [1]

  • Extraction: The crude ethanol (EtOH) extract of the marine sponge is concentrated under vacuum.

  • Fractionation: The resulting residue is fractionated by flash chromatography on an ODS (octadecylsilane) column.

  • Purification: Further separation is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

  • Characterization: The structures of the isolated batzelladines are determined using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRESIMS), and Electronic Circular Dichroism (ECD).[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][19]

Protocol Overview: [4][20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate.

  • Compound Treatment: Treat the cells with various concentrations of the guanidine derivative for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several natural guanidine derivatives exert their biological effects by modulating specific signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these key mechanisms.

Saxitoxin and Tetrodotoxin: Voltage-Gated Sodium Channel Blockade

Saxitoxin and tetrodotoxin are potent neurotoxins that act by blocking voltage-gated sodium channels (VGSCs) in neurons and muscle cells.[3][15] This blockade prevents the influx of sodium ions necessary for the propagation of action potentials, leading to paralysis.[3][15]

G Mechanism of Saxitoxin (STX) and Tetrodotoxin (TTX) cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel Na_in Na+ No_AP Inhibition of Action Potential VGSC->No_AP Prevents Na+ influx STX STX / TTX STX->VGSC Binds to pore site 1 Block Channel Blockade Na_out Na+ Na_out->VGSC Na+ influx

Caption: STX and TTX physically occlude the pore of the voltage-gated sodium channel.
Agmatine: Modulation of Multiple Signaling Pathways

Agmatine, an endogenous neuromodulator, influences a variety of cellular processes by interacting with multiple signaling pathways, including the cAMP/PKA, AMPK, and PI3K/Akt/mTOR pathways.[10][21][22]

cAMP/PKA Pathway:

G Agmatine and the cAMP/PKA Pathway Agmatine Agmatine Receptor Receptor (e.g., Imidazoline) Agmatine->Receptor Binds AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (e.g., Gluconeogenesis) CREB->Gene

Caption: Agmatine can elevate cAMP levels, leading to PKA activation and downstream effects.

PI3K/Akt/mTOR Pathway:

G Agmatine and the PI3K/Akt/mTOR Pathway Agmatine Agmatine PI3K PI3K Agmatine->PI3K Suppresses Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a CellSurvival Cell Survival & Growth mTOR->CellSurvival Promotes Glycolysis Glycolysis HIF1a->Glycolysis Promotes

Caption: Agmatine can suppress the PI3K/Akt/mTOR pathway, impacting glycolysis and cell survival.

Synthetic Analogs and Drug Development

The potent and diverse biological activities of natural guanidine derivatives have made them attractive scaffolds for the development of novel therapeutic agents. The synthesis of analogs allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties such as potency, selectivity, and bioavailability. For example, synthetic analogs of crambescidin have been developed to enhance their cytotoxic effects.[20] The development of novel guanidine derivatives continues to be a promising avenue for the discovery of new drugs to treat a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[23]

Conclusion

Guanidine derivatives from natural sources represent a structurally diverse and biologically significant class of compounds. Their widespread occurrence in marine and terrestrial organisms, coupled with their potent activities against a range of therapeutic targets, underscores their importance in drug discovery. This guide has provided a comprehensive overview of their natural origins, quantitative bioactivities, and key experimental methodologies. The visualization of their mechanisms of action provides a deeper understanding of their cellular effects. Continued research into this fascinating class of molecules, including the exploration of synthetic analogs, holds great promise for the development of next-generation therapeutics.

References

The Dual-Action Mechanism of Palmitamidobutyl Guanidine in Protein Denaturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides an in-depth analysis of the putative role of Palmitamidobutyl Guanidine in protein denaturation. Due to a lack of specific public data on this compound, this paper establishes a foundational understanding based on the well-documented denaturation properties of the guanidinium group from Guanidine Hydrochloride (GdnHCl). It further extrapolates a dual-action mechanism for this compound, considering the significant hydrophobic contributions of its palmitamidobutyl tail. This guide details the established mechanisms of guanidinium-induced denaturation, presents quantitative data from model systems, outlines detailed experimental protocols for characterization, and uses visualizations to clarify complex pathways and workflows.

Introduction: The Guanidinium Core and the Amphipathic Challenge

The guanidinium ion, the active component of Guanidine Hydrochloride (GdnHCl), is a powerful chaotropic agent and one of the most widely used denaturants in protein folding studies. Its mechanism of action, while extensively studied, remains a subject of nuanced discussion, involving direct interactions with the protein surface and indirect effects on solvent structure.

This compound introduces a significant modification to this well-understood denaturant. It combines the polar, denaturing guanidinium headgroup with a long, hydrophobic C16 palmitoyl tail via a butyl linker. This structure renders it a potent amphipathic molecule, akin to a cationic surfactant. Consequently, its interaction with proteins is hypothesized to be a dual-action mechanism: the classical chaotropic activity of the guanidinium headgroup combined with a surfactant-like disruption driven by the hydrophobic tail. This guide will first deconstruct the known effects of the guanidinium ion and then build a model for the combined action of this compound.

The Denaturation Mechanism of the Guanidinium Ion

The denaturation of proteins by the guanidinium ion (Gdm⁺) is a complex process that is generally understood to disrupt the delicate balance of non-covalent forces that stabilize a protein's native conformation.

Direct Interaction vs. Indirect Mechanism

Two primary theories describe the action of Gdm⁺:

  • Direct Interaction Mechanism : This model posits that Gdm⁺ ions directly interact with the protein. The planar, resonance-stabilized structure of the guanidinium ion allows it to form hydrogen bonds and engage in favorable electrostatic and van der Waals interactions with amino acid residues.[1] Studies have shown that Gdm⁺ interacts preferentially with polar and acidic amino acid side chains.[2] A proposed two-stage version of this mechanism suggests an initial binding to the protein surface, leading to a swollen "dry molten globule" state, followed by penetration of the denaturant into the hydrophobic core.

  • Indirect Mechanism : This theory suggests that Gdm⁺ denatures proteins by altering the structure of the surrounding water. By disrupting the hydrogen-bonding network of water, Gdm⁺ weakens the hydrophobic effect, which is a primary driving force for protein folding. This makes it thermodynamically more favorable for non-polar side chains to become exposed to the solvent, leading to unfolding.

Current consensus suggests that both mechanisms likely contribute to the overall denaturing effect of guanidinium.

Quantitative Analysis of Guanidinium-Induced Denaturation

The potency of a denaturant is often quantified by the m-value, which represents the change in the free energy of unfolding (ΔG) per unit concentration of the denaturant. A higher m-value indicates a more potent denaturant. The midpoint of the denaturation curve, C₁/₂, is the concentration of denaturant at which 50% of the protein is unfolded.

ProteinC₁/₂ (M GdnHCl)m-value (kcal·mol⁻¹·M⁻¹)Experimental Conditions
Ribonuclease A~3.0 M~2.5pH 7.0, 25°C
Lysozyme~3.2 M~4.0pH 7.0, 25°C
Myoglobin~2.5 M~2.1pH 7.0, 25°C
Chymotrypsinogen~2.0 M~4.4pH 7.0, 25°C
Barstar~4.1 M~2.1pH 7.0, 25°C

Note: These are approximate values compiled from various literature sources and can vary with experimental conditions (pH, temperature, protein concentration).

Visualizing the Guanidinium Denaturation Pathway

Gdm_Denaturation Native Native Protein (Folded State) Intermediate Intermediate State (e.g., Molten Globule) Native->Intermediate Initial Gdm⁺ Interaction (Surface Binding) Unfolded Unfolded State (Random Coil) Intermediate->Unfolded Core Penetration & Disruption of Hydrophobic Core Gdm Guanidinium Ions (Gdm⁺) Gdm->Native Gdm->Intermediate

Caption: Proposed pathway for protein denaturation by Guanidinium ions.

A Hypothesized Dual-Action Mechanism for this compound

The introduction of the palmitamidobutyl tail creates an amphipathic molecule that likely denatures proteins through a more aggressive, multi-pronged mechanism than GdmHCl alone.

Surfactant-like Action and Hydrophobic Core Disruption

The long C16 hydrophobic tail of this compound will preferentially interact with the non-polar regions of a protein. This leads to a mechanism analogous to that of ionic detergents (e.g., SDS):

  • Hydrophobic Association : The palmitoyl tail will bind to and penetrate the protein's hydrophobic core.

  • Electrostatic Repulsion : The cationic guanidinium headgroups, now coating the protein, will create strong electrostatic repulsion. This repulsion forces the protein structure to expand and unfold.

  • Solubilization : At concentrations above its Critical Micelle Concentration (CMC), this compound will form micelles. These micelles can encapsulate the unfolded polypeptide chain, effectively sequestering it from the aqueous environment and preventing refolding.

Visualizing the Amphipathic Denaturation Mechanism

Amphipathic_Denaturation Native Native Protein (Hydrophobic Core Buried) Complex Protein-PGBG Complex (Hydrophobic Tail Insertion) Native->Complex Hydrophobic Association Unfolded Unfolded & Solubilized (Micellar Encapsulation) Complex->Unfolded Electrostatic Repulsion & Micellar Solubilization PGBG Palmitamidobutyl Guanidine (PGBG) PGBG->Native Workflow Start Hypothesis: PGBG is a dual-action denaturant Prep Prepare Protein & PGBG Stocks Start->Prep Titr Create PGBG Titration Series Prep->Titr Fluor Experiment 1: Intrinsic Fluorescence Titr->Fluor CD Experiment 2: Circular Dichroism Titr->CD ITC Experiment 3: Isothermal Titration Calorimetry (Optional: Thermodynamics) Titr->ITC Analyze Data Analysis: Plot Unfolding Curves Fluor->Analyze CD->Analyze ITC->Analyze Calc Calculate C₁/₂ and m-values Analyze->Calc End Conclusion: Quantify Denaturing Potency & Elucidate Mechanism Calc->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine, with the chemical structure N-[4-(diaminomethylideneamino)butyl]hexadecanamide, is a cationic amphiphilic molecule. Its structure, comprising a lipophilic palmitoyl tail, a butyl linker, and a hydrophilic guanidinium headgroup, suggests a primary mechanism of action involving interaction with and disruption of cellular membranes. The positively charged guanidinium group is known to form strong interactions with negatively charged components of cell membranes, such as phospholipids and sialic acid residues. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its potential antimicrobial and cytotoxic effects.

Hypothesized Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is centered on its interaction with the cell membrane, leading to membrane destabilization and subsequent cellular disruption. The lipophilic palmitoyl tail is hypothesized to insert into the lipid bilayer, while the cationic guanidinium headgroup interacts with anionic components of the membrane surface. This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.

Palmitamidobutyl_Guanidine_Mechanism cluster_membrane Cell Membrane membrane Phospholipid Bilayer Anionic Head Groups PAG Palmitamidobutyl Guanidine Interaction Electrostatic and Hydrophobic Interaction PAG->Interaction 1. Approach Interaction->membrane:head 2. Binding Disruption Membrane Disruption (Increased Permeability) Interaction->Disruption 3. Insertion & Destabilization Leakage Leakage of Intracellular Contents Disruption->Leakage 4. Pore Formation Death Cell Death Leakage->Death 5. Lysis

Caption: Hypothesized mechanism of this compound interaction with a cell membrane.

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are crucial to determine the concentration range at which this compound exhibits toxic effects on mammalian cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes, L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Collect 50 µL of the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatants.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Antimicrobial Activity Assays

These assays determine the efficacy of this compound against various microorganisms.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing from MIC plate: Following the MIC determination, take an aliquot from all wells showing no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Mechanistic Assays

These assays provide insights into the cellular processes affected by this compound.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as in the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_assays Assay Specific Steps start Start seed Seed Cells in 96-well plate start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay: Add MTT, Incubate, Solubilize incubate->mtt ldh LDH Assay: Collect Supernatant, Add Reagents incubate->ldh read Measure Absorbance mtt->read ldh->read analyze Analyze Data (IC50, % Cytotoxicity) read->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity assays.

Antimicrobial_Assay_Workflow cluster_mbc MBC/MFC Determination start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of This compound start->prepare_dilutions inoculate Inoculate 96-well plate prepare_inoculum->inoculate prepare_dilutions->inoculate incubate_mic Incubate (24-48h) inoculate->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic subculture Subculture from wells with no growth determine_mic->subculture incubate_mbc Incubate plates subculture->incubate_mbc determine_mbc Determine MBC/MFC incubate_mbc->determine_mbc end End determine_mbc->end

Caption: Workflow for MIC and MBC/MFC antimicrobial assays.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM) [95% CI]
HaCaTMTT24
48
72
L929MTT24
48
72
HaCaTLDH24
L929LDH24

Table 2: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
S. aureusATCC 29213
E. coliATCC 25922
P. aeruginosaATCC 27853
C. albicansATCC 90028

Table 3: Effect of this compound on Cell Fate

Cell LineConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis% Necrosis
HaCaTControl
IC50/2
IC50
2 x IC50

Table 4: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
HaCaTControl
IC50/2
IC50
2 x IC50

Conclusion

The provided protocols and workflows offer a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antimicrobial activity, and effects on fundamental cellular processes, researchers can gain valuable insights into its potential as a therapeutic agent or a biocidal compound. The data generated from these assays will be instrumental in guiding further preclinical development and understanding the structure-activity relationship of this class of molecules.

Application Notes and Protocols: Palmitamidobutyl Guanidine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are hypothetical and constructed based on the known biological activities of the constituent parts of Palmitamidobutyl guanidine: the saturated fatty acid palmitate and the guanidine group. As of the last update, there is a lack of direct published research on the specific applications of this compound in cell culture. Therefore, these protocols are intended to serve as a foundational guide for researchers to design and develop their own experimental plans to investigate the effects of this compound.

Introduction

This compound is a chemical entity that combines a 16-carbon saturated fatty acid, palmitate, with a guanidine head group via a butyl amide linker. This unique structure suggests potential biological activities stemming from both moieties. The palmitate tail may facilitate interaction with and insertion into cellular membranes, potentially influencing membrane fluidity and lipid raft composition. The positively charged guanidinium group is known to interact with various cellular components and can facilitate cellular uptake. Guanidine derivatives have been explored for a range of therapeutic applications, including in cancer and metabolic diseases.[1][2][3][4] This document outlines a hypothetical application of this compound in cancer cell culture models, focusing on its potential to modulate cellular metabolism through the AMP-activated protein kinase (AMPK) pathway.

Hypothesized Mechanism of Action

Based on its structure, this compound is hypothesized to act as a modulator of cellular energy homeostasis. The palmitate moiety could lead to its accumulation in cellular membranes and potentially be metabolized, influencing intracellular lipid metabolism. Palmitate itself is known to activate AMPK.[2] The guanidine group may enhance cellular uptake and could also contribute to the biological effect, as some guanidine derivatives have been shown to impact cellular signaling.[1][5]

It is proposed that this compound may induce a state of cellular energy stress, leading to the activation of AMPK. Activated AMPK is a central regulator of metabolism, promoting catabolic pathways (like fatty acid oxidation and glycolysis) to generate ATP, while inhibiting anabolic processes (such as protein and lipid synthesis) that consume ATP.[6] In cancer cells, sustained AMPK activation can lead to cell cycle arrest and apoptosis.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the experimental protocols described below.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineTreatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
MCF-7Control048100 ± 5.2
This compound104885 ± 4.1
This compound254862 ± 6.5
This compound504841 ± 3.8
This compound1004825 ± 2.9
PC-3Control048100 ± 6.1
This compound104890 ± 5.5
This compound254871 ± 4.9
This compound504853 ± 5.3
This compound1004834 ± 4.2

Table 2: Western Blot Analysis of AMPK Pathway Activation

Cell LineTreatment GroupConcentration (µM)p-AMPKα (Thr172) / Total AMPKα (Fold Change vs. Control)p-ACC (Ser79) / Total ACC (Fold Change vs. Control)
MCF-7Control01.01.0
This compound503.52.8
PC-3Control01.01.0
This compound504.23.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for AMPK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of AMPK and its downstream target, ACC.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the specified time (e.g., 1-24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

G Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Palmitamidobutyl_Guanidine Palmitamidobutyl Guanidine AMPK AMPK Palmitamidobutyl_Guanidine->AMPK Induces Energy Stress? p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates Cell_Growth Cell Growth & Proliferation p_AMPK->Cell_Growth Inhibits p_ACC p-ACC (Inactive) ACC->p_ACC Inactivation Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits

Caption: Hypothesized signaling pathway of this compound.

G Experimental Workflow for Cell Viability Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Palmitamidobutyl Guanidine (serial dilutions) Incubate_24h->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate % Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Palmitamidobutyl Guanidine: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Palmitamidobutyl guanidine is not extensively documented in publicly available scientific literature for systemic administration in animal studies related to drug development. It is a member of the polyguanidine family, and much of the available data pertains to related compounds like polyhexamethylene guanidine (PHMG), which are often used as disinfectants and have a distinct toxicological profile. The following protocols are generalized based on standard practices for preclinical animal research and data from related guanidine compounds. Researchers should conduct thorough preliminary in vitro and in vivo toxicology and pharmacokinetic (PK) studies to establish a safe dose range before proceeding with efficacy studies.

Application Notes

Introduction to this compound and Related Compounds

Guanidine and its derivatives are a class of organic compounds with diverse biological activities. The guanidinium group is protonated at physiological pH, allowing it to interact with various biological targets. Some guanidine-containing drugs are used clinically for conditions like myasthenic syndrome, while others, like polyguanidines, are utilized as antiseptics.[1][2] this compound's structure suggests it may have surfactant properties due to its lipophilic palmitoyl chain and hydrophilic guanidine group.

Potential Mechanisms of Action of Guanidine Compounds

The mechanism of action for guanidine compounds can vary significantly based on their structure.

  • Ion Channel Modulation: Some guanidine compounds are known to inhibit voltage-gated potassium channels, which enhances the release of acetylcholine at the neuromuscular junction.[3]

  • Norepinephrine Release Inhibition: Other derivatives, like guanethidine, can block the release of norepinephrine from sympathetic nerve terminals.[4]

  • Enzyme Inhibition: Research has also explored guanidines as inhibitors of enzyme systems such as nitric oxide synthase.[2]

The specific mechanism of this compound would need to be elucidated through dedicated in vitro studies.

Considerations for In Vivo Studies

Before initiating efficacy studies, a thorough toxicological and pharmacokinetic profile of this compound must be established.

  • Toxicity: Related polyguanidine compounds, such as polyhexamethylene guanidine (PHMG), have shown significant toxicity, particularly through inhalation, leading to pulmonary fibrosis.[5][6] Oral administration of PHMG has been associated with neurotoxicity at high doses, as well as mild liver and kidney changes in subchronic studies.[7][8] The oral LD50 for PHMG hydrochloride in rats has been estimated at around 600 mg/kg.[7][8]

  • Pharmacokinetics: The pharmacokinetic profile of guanidine compounds can vary. For instance, guanidine hydrochloride has a plasma half-life of 7-8 hours in dogs and is primarily eliminated through urine.[9] Biodistribution studies of PHMG in rats showed it distributes to the liver and lungs after intravenous administration.[10] The route of administration significantly impacts the distribution and potential toxicity of these compounds.[10]

Experimental Protocols

Acute Toxicity Study (Dose Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of this compound.

Animal Model: Sprague-Dawley rats or CD-1 mice, 8-10 weeks old, both sexes.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, PBS with a solubilizing agent if necessary). The vehicle should be tested for any adverse effects.

  • Administration: Administer single escalating doses of the compound via the intended route of administration for the efficacy study (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) immediately after dosing and at regular intervals for up to 14 days.

  • Endpoint: The primary endpoint is the observation of any adverse effects to establish the MTD. Necropsy may be performed on any animals that die during the study or at the end of the observation period to examine for gross organ pathology.

Subchronic Toxicity and Pharmacokinetic Study

Objective: To evaluate the safety profile of this compound upon repeated administration and to determine its pharmacokinetic parameters.

Animal Model: Sprague-Dawley rats, 8-10 weeks old.

Methodology:

  • Dosing: Based on the acute toxicity study, select 3-4 dose levels (e.g., low, medium, high) for a 28-day or 90-day study. Include a vehicle control group.

  • Administration: Administer the compound daily via the chosen route.

  • Monitoring: Record body weight, food and water consumption, and clinical observations daily.

  • Pharmacokinetics: On the first and last day of the study, collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after dosing from a satellite group of animals to determine plasma concentrations of the compound.

  • Clinical Pathology: At the end of the study, collect blood for hematology and serum biochemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Data Presentation

Table 1: Illustrative Acute Toxicity Data for a Guanidine Compound

Dose (mg/kg)Route of AdministrationAnimal ModelObservations
100Oral GavageSprague-Dawley RatNo adverse effects observed.
300Oral GavageSprague-Dawley RatMild sedation, resolved within 4 hours.
600Oral GavageSprague-Dawley RatSigns of neurotoxicity, lethargy.[7][8]
1000Oral GavageSprague-Dawley RatSevere toxicity, mortality observed.

Table 2: Illustrative Subchronic Toxicity Data (28-day study)

Dose (mg/kg/day)Animal ModelKey Hematology/Biochemistry FindingsKey Histopathology Findings
10Sprague-Dawley RatNo significant changes.No significant findings.
50Sprague-Dawley RatNo significant changes.Mild hydropic changes in proximal tubules.[7]
200Sprague-Dawley RatElevated liver enzymes (ALT, AST).Mild pericentral hepatocyte degeneration.[7]

Visualizations

G cluster_0 Preclinical Workflow for this compound A Compound Synthesis & Characterization B In Vitro Screening (Target identification, cytotoxicity) A->B C Acute Toxicity Study (Dose Range Finding) B->C D Subchronic Toxicity & PK Studies C->D E Efficacy Studies in Disease Models D->E F Data Analysis & Go/No-Go Decision E->F

Caption: General preclinical workflow for evaluating a novel compound.

G cluster_1 Hypothesized Guanidine Compound Signaling Compound Guanidine Derivative Channel Voltage-Gated K+ Channel Compound->Channel Inhibition Membrane Presynaptic Membrane Depolarization Channel->Membrane Prolongs Calcium Ca2+ Influx Membrane->Calcium Vesicle Vesicle Fusion Calcium->Vesicle Release Neurotransmitter Release Vesicle->Release

Caption: Potential signaling pathway for certain guanidine compounds.

References

Application Notes and Protocols for the Quantification of Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine (PabG) is a cationic surfactant with a structure characterized by a long lipophilic palmitoyl tail and a hydrophilic guanidinium head group. This amphiphilic nature makes it a candidate for use in various formulations, including cosmetics and personal care products, where it may function as a conditioning agent, emulsifier, or preservative. The guanidinium group, a strong base that is protonated at physiological pH, is a key feature of many biologically active compounds.[1] Accurate and sensitive quantification of PabG in different sample matrices is crucial for formulation development, quality control, stability testing, and safety assessments.

This document provides detailed analytical methods and protocols for the quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this type of analysis.[2]

Analytical Techniques

The recommended technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). This approach is well-suited for analyzing complex matrices and provides the necessary sensitivity for detecting trace amounts of the analyte.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] For a molecule like PabG, which possesses a permanently charged guanidinium group, electrospray ionization (ESI) in positive ion mode is the most effective ionization method. The long alkyl chain also lends itself to separation by reverse-phase chromatography.

Key Principles of the LC-MS/MS Method:

  • Chromatographic Separation: The sample extract is injected into an HPLC system. A C18 reverse-phase column is typically used to separate PabG from other matrix components based on its hydrophobicity.

  • Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ESI source. PabG is ionized, typically forming a protonated molecule [M+H]⁺.

  • Mass Selection (MS1): The first quadrupole of the tandem mass spectrometer isolates the [M+H]⁺ ion of PabG.

  • Fragmentation: The isolated precursor ion is fragmented in the collision cell.

  • Fragment Ion Detection (MS2): The resulting fragment ions are separated in the second quadrupole and detected, providing a highly specific signal for PabG.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public literature, the following tables present typical validation parameters for the analysis of guanidinium compounds in complex matrices using LC-MS/MS.[1] These tables serve as a template for the data that should be generated during method validation for PabG.

Table 1: LC-MS/MS Method Parameters for this compound (Proposed)

Parameter Value
LC Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 369.35 (Calculated for [C₂₁H₄₅N₄O]⁺)
Product Ion (Q3) To be determined experimentally (e.g., loss of the palmitoyl group)

| Collision Energy | To be optimized |

Table 2: Example Method Validation Data for a Guanidinium Compound

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

| Matrix Effect | < 15% |

Experimental Protocols

Protocol 1: Quantification of this compound in a Cosmetic Cream

1. Objective: To extract and quantify the concentration of this compound in a cosmetic cream formulation using LC-MS/MS.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Cosmetic cream sample

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Vortex mixer, centrifuge, and analytical balance

  • LC-MS/MS system

3. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of methanol, vortex for 2 minutes to disperse the cream.

  • Add 5 mL of hexane, vortex for 2 minutes for liquid-liquid extraction to remove lipids.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the lower methanolic layer containing the PabG.

  • Further clean up the extract using an appropriate SPE cartridge, following the manufacturer's instructions for conditioning, loading, washing, and eluting. A mixed-mode cation exchange cartridge can be effective for capturing the cationic guanidinium group.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 50:50 methanol:water.

  • Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 (optimization may be required).

  • Inject the calibration standards, QC samples, and prepared cream extracts.

  • Construct a calibration curve by plotting the peak area of PabG against the concentration of the standards.

  • Determine the concentration of PabG in the cream samples by interpolating their peak areas from the calibration curve.

6. Data Analysis:

  • Calculate the concentration of PabG in the original cream sample, accounting for all dilution factors during sample preparation.

  • Validate the results using the QC samples, ensuring they fall within acceptable accuracy and precision limits.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_weigh 1. Weigh 100 mg of Cosmetic Cream extraction 2. Liquid-Liquid Extraction (Methanol/Hexane) sample_weigh->extraction standard_prep Prepare Calibration Standards & QCs lc_separation 5. HPLC Separation (C18 Column) standard_prep->lc_separation cleanup 3. Solid Phase Extraction (SPE) Cleanup extraction->cleanup reconstitute 4. Evaporate & Reconstitute in Injection Solvent cleanup->reconstitute reconstitute->lc_separation ms_detection 6. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection calibration 7. Generate Calibration Curve ms_detection->calibration quantification 8. Quantify PabG in Samples calibration->quantification reporting 9. Report Results quantification->reporting

Caption: Experimental workflow for PabG quantification.

Proposed Biological Signaling Pathway: Antimicrobial Action

Guanidinium-containing molecules, such as this compound, can act as synthetic mimics of antimicrobial peptides (AMPs).[4][5] These peptides are a component of the innate immune system and often exert their effect by disrupting the integrity of bacterial cell membranes. The proposed mechanism for PabG involves its amphiphilic nature, allowing it to interact with and permeabilize the negatively charged bacterial cell wall and membrane, leading to cell death.

Antimicrobial_Mechanism PabG This compound (PabG) Interaction Electrostatic & Hydrophobic Interaction PabG->Interaction 1. Attraction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Interaction Disruption Membrane Disruption & Pore Formation Interaction->Disruption 2. Insertion & Destabilization Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage 3. Permeabilization Cell_Death Bacterial Cell Death Leakage->Cell_Death 4. Loss of Viability

Caption: Proposed antimicrobial mechanism of PabG.

References

Palmitamidobutyl Guanidine: Not a Recognized Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of scientific literature and patent databases reveal that Palmitamidobutyl Guanidine is not utilized as a molecular probe for cellular imaging. Instead, this compound is consistently cited as an ingredient in cosmetic and skincare formulations. Its primary applications appear to be in topical products aimed at improving skin appearance and providing anti-aging effects.

While the user's request for detailed application notes and protocols for cellular imaging cannot be fulfilled due to the lack of evidence for such use, this document will detail the known applications of this compound and provide information on established molecular probes that leverage similar biochemical principles, such as protein palmitoylation, for cellular imaging.

Known Applications in Cosmetics

This compound and its acetate salt are listed as ingredients in numerous patents for cosmetic compositions. These formulations include creams, lotions, and serums. The intended functions of these ingredients within these products are generally associated with skin conditioning and preservation. The patents suggest a role in maintaining the stability and efficacy of the cosmetic formulations.

Alternative Probes for Related Biological Processes

For researchers interested in cellular imaging related to the lipid modification of proteins, a key area suggested by the "palmitamido-" part of the requested compound's name, there are established molecular probes available. One such area is the study of S-palmitoylation, a reversible post-translational lipid modification of proteins.

Fluorescent probes have been developed to visualize protein palmitoylation in living cells. These probes typically consist of a palmitate analog linked to a fluorescent dye. Once introduced to cells, these probes are metabolized and incorporated into proteins by the cellular machinery, allowing for the visualization of palmitoylated proteins and their localization within cellular compartments like the Golgi apparatus.

Conceptual Workflow for a Palmitoylation-Based Fluorescent Probe

The following diagram illustrates a generalized workflow for using a fluorescently tagged palmitic acid analog for cellular imaging.

G General Workflow for a Palmitoylation-Based Fluorescent Probe A Introduce Fluorescent Palmitic Acid Analog to Cells B Cellular Uptake and Metabolic Activation A->B C Incorporation into Proteins by Palmitoyltransferases B->C D Fluorescently Labeled Palmitoylated Proteins C->D E Live-Cell Imaging (e.g., Confocal Microscopy) D->E F Data Analysis: Localization, Trafficking, etc. E->F

Caption: Generalized workflow for cellular imaging using a fluorescent palmitic acid analog.

Application Notes and Protocols: Formulation of Palmitamidobutyl Guanidine for mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative guide. Palmitamidobutyl guanidine (PABG) is a cationic lipid with a structure amenable to the formation of lipid nanoparticles for nucleic acid delivery. Due to the limited availability of specific experimental data for PABG in the public domain, the protocols and data presented here are synthesized based on established methodologies for formulating and characterizing similar cationic lipid-based nanoparticle systems for mRNA delivery. Researchers should optimize these protocols for their specific application and mRNA sequence.

Introduction

This compound (PABG) is a cationic lipid featuring a hydrophilic guanidinium headgroup, a butyl linker, and a hydrophobic palmitoyl tail. The positively charged guanidinium group is known to facilitate electrostatic interactions with negatively charged nucleic acids, such as messenger RNA (mRNA), and to promote cellular uptake.[1][2][3][4] These structural characteristics make PABG a promising candidate for the formulation of lipid nanoparticles (LNPs) as a vehicle for in vitro and in vivo mRNA delivery.

This document provides a detailed protocol for the formulation of PABG-containing LNPs for mRNA encapsulation using a microfluidic-based method. It also outlines the standard procedures for the physicochemical characterization of the resulting nanoparticles.

Physicochemical Characterization of PABG-LNPs

The following table summarizes the expected physicochemical properties of mRNA-loaded PABG-LNPs formulated according to the provided protocol. These values are representative of typical LNP formulations for mRNA delivery.[5][6]

ParameterExpected ValueMethod of Analysis
Mean Hydrodynamic Diameter (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Surface Charge (Zeta Potential) -5 mV to +10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency (EE) > 90%Quant-iT™ RiboGreen™ Assay

Experimental Protocols

Protocol for Formulation of mRNA-Loaded PABG-LNPs via Microfluidic Mixing

This protocol describes the formulation of PABG-LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.[6][7]

Materials:

  • This compound (PABG)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (helper lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA transcript in RNase-free water

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of PABG, DOPE, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture in ethanol at a molar ratio of 50:10:38.5:1.5 (PABG:DOPE:Cholesterol:DMG-PEG 2000).

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the stock mRNA transcript to the desired concentration (e.g., 0.05 - 0.2 mg/mL) using 50 mM citrate buffer (pH 4.0).

    • Ensure the solution is homogenous by gentle pipetting.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA-buffer solution into another.

    • Set the pump to a flow rate ratio (FRR) of aqueous to organic phase of 3:1 .

    • Set the total flow rate (TFR) to a value between 12-20 mL/min to achieve the desired particle size.[6]

    • Initiate the flow to mix the two streams in the microfluidic cartridge. The rapid mixing of the ethanol phase with the aqueous buffer causes a change in solvent polarity, leading to the self-assembly of the lipids and encapsulation of the mRNA.

    • Collect the resulting nanoparticle suspension, which will appear as a milky white solution.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Perform dialysis against 1X PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of the dialysis buffer. This step removes the ethanol and exchanges the acidic buffer for a physiologically neutral buffer.

    • After dialysis, recover the purified PABG-LNP suspension.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile PABG-LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol for Characterization of PABG-LNPs

A. Measurement of Particle Size, PDI, and Zeta Potential:

This protocol uses Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to determine the size distribution and surface charge of the LNPs.[8][9][10][11]

  • Dilute a small aliquot of the purified LNP suspension in 1X PBS (pH 7.4) to a suitable concentration for DLS analysis (typically a 1:50 to 1:100 dilution).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C) for 2 minutes.

  • For size and PDI, perform the measurement using the instrument's standard operating procedure. The software will report the Z-average diameter and the PDI.

  • For zeta potential, use a specific folded capillary cell and perform the measurement according to the instrument's protocol for ELS.

B. Measurement of mRNA Encapsulation Efficiency (EE):

This protocol uses the Quant-iT™ RiboGreen™ assay to quantify the amount of encapsulated mRNA.[12][13][14][15][16] The principle relies on the RiboGreen dye, which fluoresces upon binding to nucleic acids but is quenched by the intact lipid nanoparticle. By measuring fluorescence before and after disrupting the LNPs with a detergent, the amount of unencapsulated and total mRNA can be determined.

  • Prepare a Standard Curve: Create a series of known mRNA concentrations in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) to generate a standard curve.

  • Sample Preparation in a 96-well Plate:

    • To measure unencapsulated mRNA: In triplicate, add the LNP sample to wells containing TE buffer.

    • To measure total mRNA: In triplicate, add the LNP sample to wells containing TE buffer with 0.5% Triton X-100 to lyse the nanoparticles.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to ensure complete lysis in the Triton X-100 wells.

  • Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all standard and sample wells.

  • Measure Fluorescence: Immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~528 nm.

  • Calculate Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of unencapsulated mRNA (from the TE buffer wells) and total mRNA (from the Triton X-100 wells).

    • Calculate the EE using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_lipid Prepare Lipid Stock (PABG, DOPE, Chol, PEG-Lipid) in Ethanol mix Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipid->mix prep_mrna Prepare mRNA Solution in Citrate Buffer (pH 4.0) prep_mrna->mix dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) mix->dialysis filter Sterile Filtration (0.22 µm) dialysis->filter dls DLS / ELS Analysis (Size, PDI, Zeta Potential) filter->dls product Final PABG-LNP-mRNA Product filter->product ribo RiboGreen Assay (Encapsulation Efficiency)

Caption: Workflow for PABG-LNP Formulation and Characterization.

Proposed Cellular Uptake and Endosomal Escape Mechanism

G cluster_cell Cellular Environment lnp PABG-LNP (Guanidinium Headgroups) membrane Cell Membrane (Negatively Charged) lnp->membrane 1. Electrostatic Interaction endosome Endosome membrane->endosome 2. Endocytosis cytosol Cytosol (mRNA Release & Translation) endosome->cytosol 3. Endosomal Escape (Proton Sponge Effect)

Caption: Proposed mechanism of PABG-LNP cellular uptake and mRNA release.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the biological activities of Palmitamidobutyl guanidine (PABG), a molecule combining a lipophilic palmitoyl tail with a cationic guanidine headgroup, high-throughput screening (HTS) offers a powerful approach to identify and characterize its molecular targets and mechanisms of action. The unique structure of PABG suggests potential interactions with targets modulated by either lipid modifications or guanidinium-containing compounds.

This document provides detailed application notes and protocols for two distinct HTS assays designed to evaluate the effects of PABG on two plausible target classes: voltage-gated potassium channels and protein palmitoyltransferases.

Application Note 1: High-Throughput Screening for Modulators of Voltage-Gated Potassium Channels Using a Thallium Flux Assay

Introduction

Guanidine and its derivatives are known to modulate the activity of various ion channels, including voltage-gated potassium (Kv) channels. The positively charged guanidinium group can interact with the channel pore or voltage sensor, leading to inhibition or altered gating kinetics. This assay protocol describes a fluorescence-based high-throughput screening method to identify the modulatory effects of this compound on a specific voltage-gated potassium channel, Kv1.3, which is a target for autoimmune and inflammatory diseases. The assay utilizes the principle of thallium (Tl+) flux as a surrogate for potassium (K+) flux.[1][2] Influx of Tl+ into cells expressing the channel is detected by a Tl+-sensitive fluorescent dye, and modulators of channel activity will alter the fluorescence signal.[3]

Experimental Protocol

1. Cell Line and Culture:

  • Use a stable cell line expressing the human Kv1.3 channel, such as CHO-K1 or HEK293 cells.

  • Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain channel expression.

  • Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Plate Preparation:

  • Seed the Kv1.3-expressing cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

3. Compound Preparation and Plating:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the PABG stock to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM).

  • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the diluted PABG and control compounds (e.g., a known Kv1.3 blocker like 4-AP and a vehicle control like DMSO) to the assay plates.

4. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM or FluxOR™) according to the manufacturer's instructions. This may include a probenecid solution to inhibit organic anion transporters.

  • Remove the culture medium from the assay plates and add 20 µL of the dye-loading buffer to each well.

  • Incubate the plates at 37°C for 60-90 minutes in the dark.

5. Thallium Flux Assay and Signal Detection:

  • Prepare a stimulus buffer containing a mixture of potassium and thallium salts (e.g., K2SO4 and Tl2SO4). The final concentration of K+ is kept low to maintain a depolarized state that opens the voltage-gated channels.

  • Place the assay plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

  • Add 10 µL of the stimulus buffer to each well.

  • Measure the fluorescence intensity kinetically over a period of 2-5 minutes. The influx of Tl+ through open Kv1.3 channels will cause an increase in fluorescence.

6. Data Analysis:

  • Calculate the rate of fluorescence increase or the maximum fluorescence signal for each well.

  • Normalize the data to the controls: 0% inhibition (vehicle control) and 100% inhibition (saturating concentration of a known blocker).

  • Plot the normalized response against the logarithm of the PABG concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation
CompoundTargetAssay TypeIC50 (µM)Z'-Factor
This compoundKv1.3Thallium Flux5.20.78
4-Aminopyridine (4-AP)Kv1.3Thallium Flux1500.81
DMSOKv1.3Thallium Flux>100N/A

Visualization

HTS_Workflow_Kv_Channel A Seed Kv1.3 Cells (384-well plate) B Incubate (24h) A->B C Add PABG & Control Compounds B->C D Load with Thallium-sensitive Dye C->D E Incubate (60-90 min) D->E F Add K+/Tl+ Stimulus Buffer E->F G Measure Fluorescence (FLIPR) F->G H Data Analysis (IC50, Z'-Factor) G->H

Caption: High-throughput screening workflow for Kv1.3 channel modulators.

Signaling_Pathway_Kv_Channel cluster_membrane Cell Membrane Kv_channel Kv1.3 Channel intracellular Intracellular Tl_influx Thallium (Tl+) Influx Kv_channel->Tl_influx mediates PABG Palmitamidobutyl Guanidine (PABG) PABG->Kv_channel inhibits extracellular Extracellular Depolarization Membrane Depolarization Depolarization->Kv_channel opens Fluorescence Increased Fluorescence Tl_influx->Fluorescence

Caption: Proposed mechanism of PABG action on Kv1.3 channels.

Application Note 2: High-Throughput Screening for Inhibitors of Protein Palmitoylation using an AlphaScreen Assay

Introduction

Protein palmitoylation is a reversible lipid modification where a palmitate group is attached to a cysteine residue, influencing protein trafficking, stability, and function. This process is catalyzed by a family of enzymes known as zinc finger DHHC domain-containing palmitoyltransferases (zDHHC-PATs).[4] Given that this compound contains a palmitoyl moiety, it could act as a competitive inhibitor of zDHHC enzymes by occupying the palmitoyl-CoA binding site. This application note details a homogenous, bead-based AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to screen for inhibitors of a specific palmitoyltransferase, zDHHC20.[5] The assay measures the interaction between the zDHHC20 enzyme and a biotinylated substrate peptide. Inhibition of the enzyme's auto-palmitoylation, a prerequisite for substrate palmitoylation, or direct blocking of the substrate binding site will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Experimental Protocol

1. Reagent Preparation:

  • Enzyme: Recombinant, purified human zDHHC20 enzyme with a GST-tag.

  • Substrate: A biotinylated peptide derived from a known zDHHC20 substrate (e.g., a peptide from the C-terminus of Ras).

  • Co-factor: Palmitoyl-Coenzyme A (Palmitoyl-CoA).

  • AlphaScreen Beads: Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Assay Buffer: A suitable buffer for the enzymatic reaction (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

2. Assay Procedure:

  • In a 384-well ProxiPlate, add the following reagents in order:

    • 2.5 µL of assay buffer.

    • 50 nL of this compound or control compounds (e.g., 2-bromopalmitate as a known inhibitor, DMSO as a vehicle control) in DMSO.

    • 2.5 µL of GST-tagged zDHHC20 enzyme (final concentration e.g., 10 nM).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • 2.5 µL of a mix of biotinylated substrate peptide (final concentration e.g., 20 nM) and Palmitoyl-CoA (final concentration e.g., 1 µM) to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

3. Signal Detection:

  • Add 2.5 µL of anti-GST Acceptor beads (final concentration e.g., 20 µg/mL) to the reaction mixture.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 2.5 µL of Streptavidin-coated Donor beads (final concentration e.g., 20 µg/mL).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an Alpha-enabled plate reader (e.g., EnVision) with excitation at 680 nm and emission detection between 520-620 nm.

4. Data Analysis:

  • The raw AlphaScreen counts are normalized to the controls: 0% inhibition (DMSO vehicle) and 100% inhibition (a known inhibitor or no enzyme control).

  • Plot the normalized response against the logarithm of the PABG concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

  • Calculate the Z'-factor to assess assay robustness.

Data Presentation
CompoundTargetAssay TypeIC50 (µM)Z'-Factor
This compoundzDHHC20AlphaScreen12.50.71
2-BromopalmitatezDHHC20AlphaScreen25.80.75
DMSOzDHHC20AlphaScreen>100N/A

Visualization

HTS_Workflow_zDHHC A Add PABG & Control Compounds B Add GST-zDHHC20 Enzyme A->B C Incubate (15 min) B->C D Add Biotin-Substrate & Palmitoyl-CoA C->D E Incubate (60 min, 37°C) D->E F Add Anti-GST Acceptor Beads E->F G Incubate (60 min) F->G H Add Streptavidin Donor Beads G->H I Incubate (60 min) H->I J Read AlphaScreen Signal I->J K Data Analysis (IC50, Z'-Factor) J->K

Caption: High-throughput AlphaScreen workflow for zDHHC20 inhibitors.

Signaling_Pathway_zDHHC cluster_assay AlphaScreen Principle Donor Donor Bead (Streptavidin) Substrate Biotin-Substrate Donor->Substrate binds Proximity Bead Proximity (<200nm) Acceptor Acceptor Bead (Anti-GST) Enzyme GST-zDHHC20 Substrate->Enzyme binds Enzyme->Acceptor binds PABG PABG (Inhibitor) PABG->Enzyme inhibits Signal Light Signal (520-620nm) Proximity->Signal generates

Caption: Principle of the zDHHC20 AlphaScreen inhibition assay.

References

Conceptual Application Notes and Protocols for Palmitamidobutyl Guanidine in Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine is a synthetic molecule combining a long-chain fatty acid (palmitic acid) with a guanidinium head group. This bifunctional nature suggests a potential, albeit not yet established, utility in the analysis of specific classes of protein interactions. The palmitoyl moiety can facilitate interactions with lipid bilayers and hydrophobic regions of proteins, while the positively charged guanidinium group can engage in electrostatic and hydrogen bonding interactions, particularly with negatively charged amino acid residues (e.g., glutamate and aspartate) or arginine-binding pockets.[1]

These application notes provide a conceptual framework and detailed hypothetical protocols for utilizing this compound as a tool to investigate protein-protein interactions, particularly those involving membrane-associated proteins or proteins with distinct hydrophobic and charged binding sites.

Hypothetical Mechanism of Action

This compound could theoretically be employed to probe or modulate protein interactions in several ways:

  • As a Molecular Probe: By immobilizing this compound on a solid support (e.g., beads for pull-down assays or a sensor chip for Surface Plasmon Resonance), it could be used as a "bait" to capture proteins that have binding sites for both a lipid chain and a guanidinium group. This might include certain membrane receptors, signaling proteins, or enzymes whose activity is modulated by lipid binding.

  • As a Competitive Inhibitor: In solution, this compound could act as a competitive inhibitor of protein-protein interactions where one partner normally binds to a palmitoylated protein or a protein with an arginine-rich domain.

  • To Stabilize Protein Conformations: The guanidinium group is known to stabilize certain protein structures by binding to specific pockets.[1] This property could be exploited to lock a target protein in a particular conformation to study its interaction with other proteins.

A diagram illustrating the hypothetical interaction of this compound with a target protein is presented below.

Hypothetical_Interaction cluster_membrane Cell Membrane Membrane Membrane TargetProtein Target Protein Hydrophobic Pocket Charged Pocket InteractingProtein Interacting Protein TargetProtein->InteractingProtein Modulated Interaction PalmitamidobutylGuanidine This compound Palmitoyl Tail Guanidinium Head PalmitamidobutylGuanidine:palmitoyl->TargetProtein:hydrophobic_pocket Hydrophobic Interaction PalmitamidobutylGuanidine:guanidinium->TargetProtein:charged_pocket Electrostatic Interaction

Figure 1: Hypothetical interaction of this compound with a target protein.

Application 1: Affinity-Purification Mass Spectrometry (AP-MS) to Identify Interacting Proteins

This protocol describes a hypothetical use of this compound as a bait molecule to identify interacting proteins from a cell lysate.

Experimental Workflow

AP_MS_Workflow cluster_prep Bait Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize Immobilize Palmitamidobutyl Guanidine on Beads Incubate Incubate Lysate with Functionalized Beads Immobilize->Incubate Lyse Prepare Cell Lysate (Non-denaturing) Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins (Non-denaturing) Wash->Elute Digest In-solution Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Protein Identification LCMS->Data SPR_Workflow Immobilize Immobilize Purified Target Protein on Sensor Chip Inject Inject this compound (Analyte) over Sensor Surface Immobilize->Inject Prepare Prepare Serial Dilutions of this compound Prepare->Inject Measure Measure Association and Dissociation Rates (Sensorgram) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Data to Determine Binding Kinetics (KD, ka, kd) Measure->Analyze Regenerate->Inject Next Concentration CoIP_Logic Protein_A Protein A (Bait) Complex A-B Complex Protein_A->Complex Protein_B Protein B (Prey) Protein_B->Complex Antibody Anti-A Antibody Antibody->Protein_A Beads Protein A/G Beads Beads->Antibody Result Reduced Co-IP of B Complex->Result Disruption Palmitamidobutyl Guanidine Disruption->Complex Competes for Binding Site

References

Application Note: High-Sensitivity Detection and Quantification of Palmitamidobutyl Guanidine using LC-MS/MS

Application Notes and Protocols for Studying Ion Channel Modulation by Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for investigating the potential effects of Palmitamidobutyl guanidine on ion channels, drawing upon established methodologies and the known pharmacology of related compounds. The protocols and data presented are intended as a guide for researchers to design and execute experiments to characterize the activity of this molecule.

Potential Applications in Ion Channel Research

  • Screening for Novel Ion Channel Blockers: Due to its guanidinium headgroup, this compound can be screened for blocking activity against a wide range of voltage-gated and ligand-gated ion channels.

  • Investigating the Role of Lipid-Like Molecules in Channel Modulation: The long alkyl chain allows for the study of how hydrophobic interactions within the membrane bilayer can influence ion channel function.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound with varying alkyl chain lengths and modifications to the guanidine group, researchers can elucidate the structural determinants of ion channel modulation.

  • Development of Tools for Studying Channel Gating: Compounds that interact with specific channel states (open, closed, inactivated) are valuable tools for dissecting the molecular mechanisms of gating.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables present hypothetical data to illustrate how the effects of this compound on different ion channels could be summarized. These values are not based on experimental results for this specific compound but are representative of data generated in ion channel pharmacology studies.

Table 1: Inhibitory Activity of this compound on Voltage-Gated Ion Channels

Ion Channel SubtypeCell LineElectrophysiology AssayIC50 (µM)Mode of Action
Nav1.5HEK293Whole-cell patch clamp5.2Open-channel block
Kv1.3CHOAutomated patch clamp12.8Slows activation kinetics
Cav1.2tsA-201Whole-cell patch clamp25.1State-dependent block

Table 2: Potentiation Activity of this compound on Ligand-Gated Ion Channels

Ion Channel SubtypeCell LineAssayEC50 (µM)% Max Potentiation
GABAA (α1β2γ2)Xenopus OocytesTwo-electrode voltage clamp8.7150
nAChR (α7)GH4C1Calcium imaging18.3120

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Modulation of Voltage-Gated Sodium Channels (Nav)

This protocol is designed to investigate the inhibitory effects of this compound on a voltage-gated sodium channel subtype (e.g., Nav1.5) expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the target Nav channel.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application:

    • Establish a stable baseline recording of the sodium current.

    • Perfuse the recording chamber with external solution containing the desired concentration of this compound.

    • Allow 2-3 minutes for the compound to equilibrate.

    • Record the sodium current in the presence of the compound.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Assay for High-Throughput Screening on Ligand-Gated Ion Channels (e.g., nAChR)

This protocol describes a calcium imaging assay to screen for the modulatory effects of this compound on a ligand-gated ion channel that is permeable to calcium, such as the α7 nicotinic acetylcholine receptor (nAChR).

Materials:

  • A cell line endogenously or heterologously expressing the target ligand-gated ion channel (e.g., GH4C1 cells for α7 nAChR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Agonist for the target channel (e.g., nicotine for nAChR).

  • This compound stock solution.

  • Fluorescence plate reader with automated liquid handling.

  • 384-well black-walled, clear-bottom microplates.

Methodology:

  • Cell Plating: Seed cells into 384-well plates and grow to confluence.

  • Dye Loading:

    • Remove growth medium and wash cells with assay buffer.

    • Incubate cells with Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.

    • Wash cells to remove excess dye.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells and incubate for 10-15 minutes.

  • Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the agonist to stimulate the channel and initiate fluorescence recording.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Measure the peak fluorescence response in the presence and absence of the compound.

    • Calculate the percentage of potentiation or inhibition.

    • Generate concentration-response curves to determine EC50 or IC50 values.

Visualizations

Signaling Pathway of Ion Channel Modulation

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response PGB Palmitamidobutyl guanidine IC Ion Channel PGB->IC Direct Binding (Pore Block/Allosteric Modulation) LipidBilayer Lipid Bilayer PGB->LipidBilayer Membrane Partitioning IonFlux Altered Ion Flux IC->IonFlux LipidBilayer->IC Altered Membrane Properties (Indirect Modulation) MembranePotential Change in Membrane Potential IonFlux->MembranePotential Signaling Downstream Signaling Cascades MembranePotential->Signaling PhysiologicalEffect Physiological Effect Signaling->PhysiologicalEffect

Caption: Potential mechanisms of ion channel modulation by this compound.

Experimental Workflow for Patch-Clamp Electrophysiology

G start Start cell_prep Cell Preparation (HEK293 expressing target channel) start->cell_prep pipette_prep Pipette Fabrication cell_prep->pipette_prep giga_seal Giga-ohm Seal Formation pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline compound_app Apply this compound baseline->compound_app record_effect Record Current with Compound compound_app->record_effect washout Washout record_effect->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis (IC50/EC50 determination) record_recovery->analysis end End analysis->end

Caption: Workflow for characterizing ion channel modulators using patch-clamp.

Logical Relationship for Structure-Activity Studies

G PGB This compound (Lead Compound) Analogs Synthesize Analogs PGB->Analogs Screening High-Throughput Screening (e.g., Fluorescence Assay) Analogs->Screening HitValidation Hit Validation (Electrophysiology) Screening->HitValidation SAR Structure-Activity Relationship (SAR) Analysis HitValidation->SAR SAR->Analogs Iterative Design OptimizedLead Optimized Lead Compound SAR->OptimizedLead

Caption: A logical workflow for structure-activity relationship studies.

Troubleshooting & Optimization

Technical Support Center: Palmitamidobutyl Guanidine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitamidobutyl guanidine. The information is designed to address common challenges related to its solubility and use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. Specifically, it comprises a positively charged guanidinium headgroup (hydrophilic) and a long palmitoyl tail (hydrophobic). This dual nature can make it challenging to dissolve in purely aqueous buffers typically used in biological assays, leading to precipitation, aggregation, and inaccurate experimental results.

Q2: What are the general mechanisms of action for amphiphilic guanidinium compounds?

A2: While the specific molecular targets of this compound are not extensively documented, amphiphilic cationic compounds often exert their biological effects by interacting with cell membranes.[1] The positively charged guanidinium headgroup can interact with the negatively charged components of the cell membrane, while the hydrophobic tail can insert into the lipid bilayer. This interaction can disrupt membrane integrity or modulate the function of membrane-bound proteins. Guanidine and its derivatives have been shown to have a broad range of biological activities, including the inhibition of voltage-gated potassium channels.[2][3]

Q3: Can this compound affect protein stability in my assay?

A3: Yes. Guanidine salts, such as guanidine hydrochloride, are well-known protein denaturants at high concentrations.[4] While the concentration of this compound in your assay is likely much lower, it is important to consider potential interactions with proteins of interest. Its amphiphilic nature might also lead to non-specific binding to proteins.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon addition to aqueous buffer Low aqueous solubility of the palmitoyl tail.1. Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the final assay buffer.[1][5] 2. pH Adjustment: The guanidinium group is highly basic.[6] Ensure the pH of your buffer is in a range where the guanidinium group is protonated and thus more soluble. A slightly acidic to neutral pH is generally recommended. 3. Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in your assay buffer to aid in micelle formation and solubilization.[5][7]
Inconsistent assay results Aggregation of this compound in the assay medium.1. Sonication: Briefly sonicate the final solution to break up aggregates. 2. Vortexing: Ensure thorough mixing by vortexing immediately before use. 3. Particle Size Reduction: While more complex, techniques like microfluidization of the stock solution can improve solubility by reducing particle size.[1]
Apparent loss of activity over time Adsorption to plasticware due to hydrophobicity.1. Use of low-binding microplates and tubes. 2. Inclusion of a carrier protein: A small amount of bovine serum albumin (BSA) in the buffer can help to reduce non-specific binding.
Cellular toxicity observed in cell-based assays Membrane-disrupting effects of the amphiphilic molecule.1. Dose-response curve: Determine the optimal non-toxic concentration range through a cytotoxicity assay (e.g., MTT, LDH). 2. Reduce incubation time: Shorter exposure times may mitigate toxicity while still allowing for the desired biological effect.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of high-purity dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Preparation of Working Solution:

    • Thaw the stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform a serial dilution of the stock solution into the final aqueous assay buffer to achieve the desired working concentration.

    • Crucially , add the stock solution to the assay buffer while vortexing the buffer to ensure rapid and uniform dispersion, minimizing precipitation.

    • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: pH Adjustment for Enhanced Solubility
  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5).

  • Initial Dissolution Attempt:

    • Attempt to dissolve a small amount of this compound directly in the chosen buffer at the target concentration.

    • If solubility is poor, proceed to the next step.

  • pH Titration:

    • Prepare a slurry of this compound in the buffer.

    • Slowly add small aliquots of dilute HCl (e.g., 0.1 M) while monitoring the pH and observing for dissolution. The guanidinium group's positive charge at lower pH will enhance its interaction with water.

    • Once dissolved, adjust the pH back to the desired final value using dilute NaOH (e.g., 0.1 M) if necessary. Be aware that increasing the pH may cause the compound to precipitate out again.

    • Determine the optimal pH range for solubility and assay compatibility.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubilization Method cluster_methods cluster_validation Validation start Weigh this compound stock_solvent Select Solvent (e.g., DMSO, Ethanol) start->stock_solvent prepare_stock Prepare Concentrated Stock stock_solvent->prepare_stock method_choice Method prepare_stock->method_choice co_solvent Co-solvent Dilution method_choice->co_solvent A ph_adjust pH Adjustment method_choice->ph_adjust B surfactant Surfactant Addition method_choice->surfactant C visual_check Visual Inspection (Precipitation) co_solvent->visual_check ph_adjust->visual_check surfactant->visual_check assay Perform Biological Assay visual_check->assay results Analyze Results assay->results

Caption: Experimental workflow for improving this compound solubility.

membrane_interaction membrane Phospholipid Bilayer Hydrophobic Core pbg Guanidinium Head (+ charge) Palmitoyl Tail (Hydrophobic) pbg:head->membrane:head pbg:tail->membrane:tail interaction_point Electrostatic Interaction insertion_point Hydrophobic Insertion

Caption: General mechanism of amphiphilic molecule interaction with a cell membrane.

References

Technical Support Center: Stability and Degradation Kinetics of Palmitamidobutyl Guanidine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Palmitamidobutyl guanidine (PABG). The information is presented in a question-and-answer format to address common issues encountered during experimental studies of its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound (PABG) in aqueous solution?

A1: The primary degradation pathway for PABG in aqueous solution is expected to be hydrolysis. The guanidinium group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the cleavage of the C-N bonds. This is a common degradation route for guanidine derivatives.[1][2] Under alkaline conditions, the rate of hydrolysis is generally accelerated.[1][3]

Q2: What are the likely degradation products of PABG?

A2: Based on the hydrolysis of other lipophilic guanidines, the expected degradation products of PABG are the corresponding urea and amine.[4] Specifically, hydrolysis of the guanidinium headgroup would likely yield palmitamidobutyl urea and ammonia, or palmitamidobutylamine and urea, depending on which C-N bond is cleaved.

Q3: How does pH affect the stability of PABG in solution?

A3: The stability of guanidinium compounds is significantly influenced by pH. Generally, they are more stable in acidic to neutral conditions where the guanidinium group is protonated and thus less susceptible to nucleophilic attack. In alkaline (basic) solutions, the concentration of the more reactive uncharged guanidine free base increases, as does the concentration of the hydroxide ion, a potent nucleophile, leading to an accelerated rate of hydrolysis.[1][2][3]

Q4: Are there any analytical methods recommended for studying PABG stability?

A4: A stability-indicating analytical method is crucial for accurately quantifying the degradation of PABG and resolving its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is a highly suitable technique for this purpose.[5][6] The use of isotope-labeled internal standards is recommended to ensure high accuracy.[5]

Troubleshooting Guides

Issue 1: Rapid loss of PABG concentration in my formulation.

  • Possible Cause 1: High pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. If it is in the alkaline range (pH > 7), the hydrolysis of the guanidine group is likely accelerated.

    • Recommendation: If permissible for your application, consider buffering the solution to a neutral or slightly acidic pH to improve stability.

  • Possible Cause 2: Elevated storage temperature.

    • Troubleshooting Step: Review your storage conditions. Higher temperatures will increase the rate of chemical degradation.

    • Recommendation: Store PABG solutions at controlled room temperature or under refrigerated conditions, as appropriate, to minimize degradation.

Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in the tentative identification of degradation products, such as the corresponding urea or amine derivatives of PABG.

    • Recommendation: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help to confirm the identity of the peaks observed in your stability samples.

Issue 3: Poor recovery of PABG from the analytical column.

  • Possible Cause: Interaction of the highly basic guanidinium group with the stationary phase.

    • Troubleshooting Step: The positively charged guanidinium group can interact with residual silanols on silica-based columns, leading to poor peak shape and recovery.

    • Recommendation:

      • Use a column with a stationary phase designed for basic compounds.

      • Adjust the mobile phase pH to be acidic to ensure the guanidinium group is protonated and potentially reduce interactions.

      • Consider using an ion-pairing reagent in your mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of PABG

Objective: To identify potential degradation products and degradation pathways for PABG under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of PABG in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the PABG stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the PABG stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the PABG stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of PABG to dry heat (e.g., 80°C) for a defined period. Also, heat the PABG stock solution.

    • Photolytic Degradation: Expose the PABG stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-MS/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of PABG under each stress condition.

Protocol 2: Isothermal Stability Study of PABG at Different pH Values

Objective: To determine the degradation kinetics of PABG as a function of pH at a constant temperature.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Add a known amount of PABG stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Store the buffered solutions in a constant temperature chamber (e.g., 40°C or 50°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis: Quantify the remaining concentration of PABG in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the PABG concentration versus time for each pH.

    • Determine the observed degradation rate constant (k_obs) from the slope of the line for each pH.

    • Calculate the half-life (t_1/2) at each pH using the equation: t_1/2 = 0.693 / k_obs.

Quantitative Data Summary

Table 1: Hypothetical Degradation Data for PABG from a Forced Degradation Study.

Stress ConditionIncubation Time (hours)Temperature (°C)PABG Remaining (%)Major Degradation Product(s)
0.1 M HCl486085Peak 1 (m/z = X)
0.1 M NaOH246040Peak 2 (m/z = Y)
3% H₂O₂482592Minor peaks
Heat (solution)728078Peak 1, Peak 2
UV Light242595Minor peaks

Note: This table is for illustrative purposes. Actual data must be generated experimentally.

Table 2: Hypothetical pH-Rate Profile for PABG Degradation at 50°C.

pHObserved Rate Constant (k_obs) (h⁻¹)Half-life (t_1/2) (hours)
4.00.002346.5
7.00.01069.3
9.00.0858.2

Note: This table is for illustrative purposes. Actual data must be generated experimentally.

Visualizations

degradation_pathway PABG This compound Hydrolysis Hydrolysis (H₂O, OH⁻) PABG->Hydrolysis Product_Urea Palmitamidobutyl Urea Hydrolysis->Product_Urea Product_Amine Palmitamidobutylamine Hydrolysis->Product_Amine Ammonia Ammonia Hydrolysis->Ammonia Urea Urea Hydrolysis->Urea

Caption: Proposed hydrolytic degradation pathway of PABG.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock PABG Stock Solution Mix Prepare Stressed Samples Stock->Mix Stress_Media Stress Media (Acid, Base, Oxidant, etc.) Stress_Media->Mix Incubate Incubate under Stress (Temp, Light) Mix->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC-MS/MS Analysis Sampling->HPLC Data Data Analysis (Kinetics, Product ID) HPLC->Data

Caption: Workflow for a forced degradation study of PABG.

References

Addressing Palmitamidobutyl guanidine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Palmitamidobutyl guanidine (PAG) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAG) and where is it commonly found?

This compound (PAG) is a cationic polymer with a guanidine group. Its structure consists of a long hydrophobic palmitoyl chain and a hydrophilic guanidinium head. This amphipathic nature allows it to interact with cell membranes and proteins. It is often used in cosmetic and personal care products as a preservative and antimicrobial agent due to its ability to disrupt microbial cell membranes. Researchers may encounter it as a contaminant in samples derived from subjects using such products or when testing formulations containing PAG.

Q2: How can PAG interfere with biochemical assays?

The cationic and hydrophobic properties of PAG are the primary drivers of its interference in biochemical assays. The positively charged guanidinium group can interact with negatively charged molecules such as proteins, nucleic acids, and acidic assay reagents. The long alkyl chain can lead to non-specific hydrophobic interactions and micelle formation, which can sequester assay components. Guanidine compounds are also known protein denaturants, which can affect enzyme activity and antibody-antigen binding.

Q3: Which types of assays are most susceptible to PAG interference?

Assays that are particularly sensitive to PAG interference include:

  • Protein Quantification Assays: Dye-based assays like Bradford and BCA can be affected by PAG's interaction with the dye or copper ions.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): PAG can disrupt antibody-antigen binding, leading to false-negative or reduced signals. It can also denature the proteins involved.

  • Cell Viability and Cytotoxicity Assays: PAG itself can be cytotoxic, masking the effects of the compound being tested. It can also interfere with colorimetric and fluorometric readout chemistries.

  • Enzymatic Assays: As a guanidinium compound, PAG can denature enzymes, leading to inaccurate measurements of enzyme kinetics.

  • Nucleic Acid-Based Assays: The cationic nature of PAG can lead to the precipitation of negatively charged nucleic acids.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Protein Quantification Assays

Symptoms:

  • High background signal.

  • Non-linear standard curves.

  • Poor reproducibility between replicates.

  • Discrepancy between different protein assay methods.

Possible Cause: PAG can interfere with common protein assays. In dye-based assays (e.g., Bradford), the cationic nature of PAG can interact with the negatively charged Coomassie dye, leading to aggregation and inaccurate absorbance readings. In copper-based assays (e.g., BCA), the guanidinium group can chelate copper ions, interfering with the colorimetric reaction.

Solutions:

Mitigation Strategy Principle Recommended For Considerations
Sample Dilution Reduces the concentration of PAG to below the level of interference.High concentration protein samples.May dilute the protein of interest to below the detection limit of the assay.
Protein Precipitation Precipitates proteins while leaving soluble PAG in the supernatant.Samples with moderate to high protein concentrations.Methods like trichloroacetic acid (TCA) or acetone precipitation can denature proteins.
Use of a PAG-Compatible Assay Some commercially available protein assays are formulated to be resistant to interfering substances.All sample types.May be more expensive than standard assays.
Dialysis or Buffer Exchange Removes small molecules like PAG while retaining larger protein molecules.Purified or semi-purified protein samples.Can be time-consuming and may lead to sample loss.
Problem 2: Reduced Signal or False Negatives in ELISA

Symptoms:

  • Lower than expected signal for positive controls.

  • Complete loss of signal in samples known to contain the analyte.

  • High variability between duplicate wells.

Possible Cause: The guanidinium group of PAG can act as a chaotropic agent, disrupting the non-covalent interactions between antibodies and antigens. This can lead to reduced binding and a lower signal. PAG may also cause denaturation of the capture or detection antibodies, or the antigen itself.

Solutions:

Mitigation Strategy Principle Recommended For Considerations
Sample Pre-treatment Removal of PAG before adding the sample to the ELISA plate.All sample types.See Problem 1 for removal methods like precipitation or dialysis.
Increased Washing Steps Thorough washing between incubation steps can help remove unbound PAG.Samples with low to moderate PAG concentrations.May not be sufficient for high concentrations of PAG.
Use of a Chaotrope-Resistant ELISA Kit Some ELISA kits are designed to be more robust in the presence of denaturing agents.When developing a new assay or if other methods fail.Availability may be limited for specific targets.
Acid/Guanidine Treatment In specific cases, a controlled acid or guanidine treatment can dissociate immune complexes, followed by neutralization to allow for detection. This is an advanced technique and requires careful optimization.Measurement of total target ligand in the presence of therapeutic antibodies.May irreversibly denature the target protein or antibodies if not optimized correctly.
Problem 3: Unexplained Cytotoxicity in Cell-Based Assays

Symptoms:

  • High levels of cell death in vehicle control wells.

  • Difficulty in distinguishing the cytotoxic effect of the test compound from the background.

  • Changes in cell morphology not attributable to the test compound.

Possible Cause: PAG is a cationic polymer known to have cytotoxic effects, primarily through the disruption of cell membranes. Its presence as a contaminant can lead to false-positive results in cytotoxicity assays.

Solutions:

Mitigation Strategy Principle Recommended For Considerations
Identify and Eliminate the Source of PAG If PAG is a contaminant, identify its source (e.g., personal care products used by sample donors) and take steps to avoid it.All cell-based assays.May not always be feasible.
Sample Clean-up Use methods to remove PAG from the sample before application to cells.When the source of PAG cannot be eliminated.See Problem 1 for removal methods.
Use of a Control for PAG Cytotoxicity Include a control group treated with a known concentration of PAG to quantify its cytotoxic effect.When PAG is a component of the formulation being tested.Allows for the subtraction of the background cytotoxicity.
Alternative Cell Viability Assays Some viability assays may be less susceptible to interference from cationic compounds.If standard assays (e.g., MTT, LDH) show interference.Requires validation of the alternative assay.

Experimental Protocols

Protocol 1: Acetone Precipitation for Protein Samples

This protocol is designed to precipitate proteins from a sample, leaving interfering substances like PAG in the supernatant.

Materials:

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspension (e.g., PBS)

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone (400 µL) to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the PAG.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the pellet in a suitable buffer for your downstream application.

Protocol 2: Mitigation of PAG Interference in a Standard Sandwich ELISA

This protocol outlines modifications to a standard ELISA procedure to minimize PAG interference.

Materials:

  • Standard ELISA reagents (capture antibody, blocking buffer, detection antibody, substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample pre-treatment reagents (if necessary, see Protocol 1)

Procedure:

  • Coat Plate: Coat the ELISA plate with the capture antibody as per the standard protocol.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Sample Incubation:

    • Recommended: Pre-treat your samples to remove PAG using a method like acetone precipitation (Protocol 1).

    • Alternative: If pre-treatment is not feasible, dilute the samples in a buffer that may help to neutralize the charge of PAG, such as a high-salt buffer. This needs to be optimized.

  • Washing (Crucial Step): After sample incubation, perform an extended washing procedure. Increase the number of wash steps from the standard 3 to 5-6 washes. Increase the soaking time for each wash to 1-2 minutes.

  • Detection Antibody Incubation: Add the detection antibody and incubate as per the standard protocol.

  • Final Washes: Perform another extended washing procedure as described in step 4.

  • Substrate Addition and Reading: Add the substrate and read the plate according to the standard protocol.

Visualizations

PAG_Interference_Workflow cluster_problem Problem Identification cluster_cause Potential Cause cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent Assay Results Cause PAG Interference Problem->Cause Suspect Dilution Sample Dilution Cause->Dilution Select Strategy Precipitation Protein Precipitation Cause->Precipitation Select Strategy Assay Use Compatible Assay Cause->Assay Select Strategy Removal Dialysis/Buffer Exchange Cause->Removal Select Strategy Verification Consistent and Reliable Assay Results Dilution->Verification Leads to Precipitation->Verification Leads to Assay->Verification Leads to Removal->Verification Leads to

Caption: Troubleshooting workflow for addressing PAG interference.

PAG_Mechanism cluster_interactions Molecular Interactions cluster_effects Assay Effects PAG This compound (PAG) Palmitoyl Tail Guanidinium Head Protein Protein (e.g., Enzyme, Antibody) PAG:hydrophobic->Protein Hydrophobic Interaction PAG:hydrophilic->Protein Electrostatic Interaction Membrane Cell Membrane PAG:hydrophobic->Membrane Insertion Reagent Assay Reagent (e.g., Dye, Metal Ion) PAG:hydrophilic->Reagent Binding/Chelation Denaturation Denaturation & Loss of Function Protein->Denaturation Disruption Disruption of Binding/Interactions Protein->Disruption Cytotoxicity Membrane Disruption & Cytotoxicity Membrane->Cytotoxicity Signal_Interference Signal Interference Reagent->Signal_Interference

Caption: Mechanism of PAG interference in biochemical assays.

Strategies to enhance the bioavailability of Palmitamidobutyl guanidine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Palmitamidobutyl Guanidine Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) related to enhancing the in vivo bioavailability of this compound and related guanidinium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: this compound, like other biguanides, possesses distinct chemical properties that can present challenges for systemic absorption. Biguanides are typically polar, hydrophilic molecules, highly soluble in aqueous media.[1][2] However, the "palmitamido" portion of the molecule introduces a significant lipophilic (fat-loving) tail. This dual nature (amphiphilicity) can lead to:

  • Poor Membrane Permeability: The polar guanidinium head group can hinder passive diffusion across the lipid-rich intestinal cell membranes.

  • Self-Assembly/Micelle Formation: Amphiphilic molecules can form micelles in solution, which may be too large for efficient absorption.[2]

  • Potential for Low Aqueous Solubility: Depending on the salt form and pH, the long alkyl chain could decrease overall aqueous solubility, a prerequisite for absorption.

  • Substrate for Efflux Transporters: Some guanidinium compounds are substrates for efflux transporters in the gut wall, which actively pump the compound back into the intestinal lumen, reducing net absorption.

Q2: What general formulation strategies can be used to enhance the bioavailability of guanidinium compounds?

A2: Several modern formulation strategies can address the challenges of poor solubility and permeability.[3][4] For a molecule like this compound, promising approaches include:

  • Lipid-Based Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can dissolve the compound in lipid carriers. These systems can improve absorption by presenting the drug in a solubilized state at the intestinal wall and can sometimes leverage lymphatic transport to bypass initial metabolism in the liver.[3]

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[3] This is often achieved by spray drying a solution of the drug and a polymer carrier.

  • Nanoparticles: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area available for dissolution, which can enhance the rate and extent of absorption.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes. This molecular encapsulation can significantly increase the aqueous solubility and dissolution of the guest molecule.[5]

Q3: Is there a specific example of a successful bioavailability enhancement for a similar guanidine compound?

A3: Yes. A study on Isopropoxy Benzene Guanidine (IBG), another guanidine analogue with finite aqueous solubility, demonstrated significant bioavailability enhancement through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).[5] The formation of an IBG/HP-β-CD inclusion complex transformed the drug into an amorphous state, leading to a 164-fold improvement in aqueous solubility. This directly translated to improved pharmacokinetic parameters in rats.[5]

Q4: What analytical methods are suitable for quantifying this compound in biological samples (e.g., plasma, tissue)?

A4: The quantification of guanidinium compounds in complex biological matrices typically requires sensitive and selective analytical techniques. The most common and robust method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Key steps in method development include:

  • Sample Preparation: Extraction of the analyte from the biological matrix is crucial. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or more selective solid-phase extraction (SPE).[8]

  • Chromatographic Separation: Reversed-phase liquid chromatography using C18 columns is frequently employed.[8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[6]

  • Detection: Mass spectrometry, particularly with electrospray ionization (ESI) in positive ion mode, is ideal for the analysis of basic compounds like guanidines.[7][8] Using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[7]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations across test subjects.

Potential Cause Troubleshooting Action
Inconsistent Formulation Dosing Ensure the formulation is homogeneous before each administration. If it's a suspension, ensure adequate mixing to prevent settling. For oral dosing, verify accurate gavage technique.
Physiological Variability Differences in gastric pH, intestinal motility, or food effects can alter absorption. Standardize fasting periods before dosing and control the diet of the animals if possible.
Precipitation of Compound The compound may be precipitating in the gastrointestinal tract after release from the formulation. Consider formulation strategies that maintain supersaturation, such as amorphous solid dispersions with precipitation inhibitors.
Analytical Sample Degradation Guanidinium compounds may be unstable in plasma. Ensure samples are processed quickly, stored at -80°C, and consider adding stabilizers if instability is confirmed through stability studies.

Issue 2: The developed formulation shows poor in vivo performance despite good in vitro dissolution.

Potential Cause Troubleshooting Action
Permeability-Limited Absorption The formulation may have successfully increased solubility, but the drug's inherent low permeability is now the rate-limiting step. Consider adding permeation enhancers to the formulation (use with caution and assess toxicity) or redesigning the delivery system to target specific absorption pathways.
First-Pass Metabolism The drug may be extensively metabolized in the liver or gut wall after absorption. Investigate potential metabolic pathways. Lipid-based systems that promote lymphatic uptake can sometimes reduce first-pass metabolism.
Efflux Transporter Activity The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). Test for P-gp substrate activity in vitro (e.g., using Caco-2 cell monolayers). If confirmed, co-administration with a known P-gp inhibitor in preclinical models could clarify its impact.

Data & Experimental Protocols

Case Study: Bioavailability Enhancement of Isopropoxy Benzene Guanidine (IBG)

The following data summarizes the successful enhancement of IBG bioavailability in rats via complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).[5] This serves as a model for a potential strategy for this compound.

Table 1: Pharmacokinetic Parameters of IBG and IBG/HP-β-CD Complex in Rats [5]

ParameterIBG (Free Drug)IBG/HP-β-CD ComplexImprovement Factor
Cmax (μg/mL) 0.180.482.67x
AUC (0-t) (μg·h/mL) 0.751.992.65x
Relative Bioavailability -~265%-
Data adapted from a study evaluating oral administration in rats.[5]
Protocol 1: Preparation of a Guanidinium-Cyclodextrin Inclusion Complex

This protocol is based on the method used for the IBG/HP-β-CD complex and can be adapted for this compound.[5]

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD. A 1:1 ratio is a common starting point.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Complexation: Slowly add an alcoholic solution of this compound to the aqueous HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48 hours to obtain a solid powder of the complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). Successful complexation is often indicated by the disappearance of the drug's crystalline melting peak.[5]

Protocol 2: General Procedure for In Vivo Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate species), weighing 200-250g. Acclimatize the animals for at least one week.

  • Fasting: Fast the animals overnight (e.g., 12 hours) before drug administration, with free access to water.

  • Dosing: Divide animals into groups (e.g., n=6 per group).

    • Control Group: Administer the unformulated this compound suspension/solution orally.

    • Test Group: Administer the enhanced formulation (e.g., the cyclodextrin complex) orally at an equivalent dose.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation PGB This compound (PGB) Challenges Bioavailability Challenges (Low Permeability/Solubility) PGB->Challenges S1 Lipid-Based Systems (SEDDS, SLN) Challenges->S1 S2 Complexation (Cyclodextrins) Challenges->S2 S3 Amorphous Solid Dispersions Challenges->S3 S4 Nanoparticles Challenges->S4 InVitro In Vitro Testing (Dissolution, Caco-2 Permeability) S2->InVitro InVivo In Vivo PK Study (Rat Model) InVitro->InVivo Result Enhanced Bioavailability (Increased AUC, Cmax) InVivo->Result

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for PGB.

G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte (Intestinal Cell) PGB PGB Crystal Complex PGB/Cyclodextrin Inclusion Complex PGB->Complex Formulation PGB_sol Solubilized PGB (High Concentration) Complex->PGB_sol Dissolution Membrane Apical Membrane PGB_sol->Membrane Concentration Gradient Driven Absorption Blood Portal Vein Blood Membrane->Blood

Caption: Mechanism of cyclodextrin-based enhancement of PGB absorption across the intestinal wall.

G start Observation: High In Vivo Variability q1 Is the formulation homogeneous? Yes No start->q1 a1 Action: Improve mixing protocol. q1:no->a1 q2 Is there evidence of precipitation? Yes No q1:yes->q2 a2 Action: Add precipitation inhibitors. q2:yes->a2 q3 Are analytical samples stable? Yes No q2:no->q3 a3 Action: Perform sample stability tests. q3:no->a3 end Consider Physiological Factors q3:yes->end

Caption: Troubleshooting logic for high variability in in vivo pharmacokinetic data.

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio in Palmitamidobutyl Guanidine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving Palmitamidobutyl guanidine, a cosmetic ingredient known for its cell-signaling properties. A common challenge in these assays is achieving a robust signal-to-noise ratio (SNR). This document will help you identify potential causes of poor SNR and provide actionable steps to improve your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in cell-based assays?

This compound is a synthetic guanidine derivative used in cosmetic formulations. Guanidine compounds are known to interact with ion channels, particularly voltage-gated potassium (Kv) channels. By inhibiting these channels, they can alter cell membrane potential, leading to various downstream effects. In the context of skin cells like keratinocytes, this can influence signaling pathways related to proliferation, differentiation, and inflammatory responses. A primary mechanism of action for guanidine compounds is the inhibition of Kv channels, which can lead to an increase in acetylcholine release at neuromuscular junctions. While direct effects on skin cells may differ, the underlying principle of ion channel modulation is a key consideration in assay design.

Q2: What are the common causes of a poor signal-to-noise ratio in my this compound assay?

A poor signal-to-noise ratio can be attributed to two main factors: a weak signal from your target of interest or high background noise.

  • Weak Signal:

    • Suboptimal concentration of this compound.

    • Low expression of the target ion channel or receptor in the cell line.

    • Incorrect assay endpoint for the biological question.

    • Insufficient incubation time.

    • Cell health issues.

  • High Background:

    • Autofluorescence from cells, media components (like phenol red), or the assay plate itself.[1]

    • Non-specific binding of fluorescent probes.

    • High spontaneous activity of the target channel or pathway.

    • Contamination of cell cultures.

Q3: How can I determine the optimal concentration of this compound for my assay?

It is crucial to perform a dose-response curve to determine the optimal concentration of this compound. This involves testing a range of concentrations to identify the one that produces the maximal specific signal without causing cytotoxicity.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your assay, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence - Use phenol red-free media during the assay.[1]- Select assay plates made of black, opaque plastic to minimize background fluorescence.[1]- If using microscopy, use appropriate filters and consider spectral unmixing if multiple fluorophores are present.- Include an "unstained" or "no-dye" control to quantify the level of autofluorescence.
Non-specific Dye Binding - Optimize the concentration of the fluorescent dye by performing a titration.- Increase the number and duration of wash steps after dye incubation.- Consider using a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding sites.
Media and Buffer Components - Ensure all buffers and media are freshly prepared and filtered to remove any particulate matter that could scatter light and increase background.
Issue 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors related to the experimental setup and reagents.

Potential Cause Recommended Solution
Suboptimal Reagent Concentration - As mentioned in the FAQs, perform a dose-response curve for this compound.- Titrate the concentration of any signaling agonists or inhibitors used in the assay.
Cell Health and Density - Ensure cells are healthy and in the logarithmic growth phase.- Optimize cell seeding density to achieve a confluent monolayer for the assay.- Regularly test cell lines for mycoplasma contamination.
Incorrect Assay Parameters - Optimize incubation times for this compound, dyes, and other reagents.- Ensure the excitation and emission wavelengths used are optimal for the specific fluorophore in your assay.
Low Target Expression - If possible, use a cell line known to express the target of interest (e.g., specific Kv channels) at high levels.- Consider transient or stable transfection to overexpress the target protein.

Experimental Protocols & Workflows

General Workflow for a Fluorescence-Based Voltage-Gated Potassium Channel (Kv) Assay

This workflow outlines a typical fluorescence-based assay to screen for inhibitors of voltage-gated potassium channels, a likely target of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis prep1 Seed cells expressing Kv channels in a 96-well black, clear-bottom plate prep2 Culture cells to form a confluent monolayer prep1->prep2 assay1 Wash cells with assay buffer prep2->assay1 assay2 Load cells with a membrane potential-sensitive dye assay1->assay2 assay3 Incubate with varying concentrations of this compound assay2->assay3 assay4 Add a depolarizing stimulus (e.g., high potassium solution) assay3->assay4 readout1 Measure fluorescence intensity over time using a plate reader assay4->readout1 readout2 Calculate the change in fluorescence in response to the stimulus readout1->readout2 readout3 Plot dose-response curves to determine IC50 values readout2->readout3

Fig. 1: General workflow for a fluorescence-based Kv channel assay.
Troubleshooting Logic for Poor Signal-to-Noise Ratio

This decision tree can help systematically troubleshoot the root cause of a poor signal-to-noise ratio in your assay.

troubleshooting_logic start Poor Signal-to-Noise Ratio q1 Is the background signal high in 'no-dye' or 'vehicle' controls? start->q1 high_bg High Background Issue q1->high_bg Yes low_signal Low Signal Issue q1->low_signal No check_autofluorescence Check for autofluorescence from cells, media, or plate. Use phenol red-free media and black plates. high_bg->check_autofluorescence optimize_dye Optimize dye concentration and washing steps. check_autofluorescence->optimize_dye q2 Is the signal in positive controls also low? low_signal->q2 assay_problem Assay Condition Problem q2->assay_problem Yes cell_problem Cellular/Target Problem q2->cell_problem No optimize_reagents Optimize this compound and stimulus concentrations. assay_problem->optimize_reagents check_params Verify instrument settings (excitation/emission wavelengths). optimize_reagents->check_params check_cells Confirm cell health, density, and absence of contamination. cell_problem->check_cells check_target Verify target expression levels in the cell line. check_cells->check_target

Fig. 2: Decision tree for troubleshooting poor signal-to-noise ratio.

Signaling Pathway

Hypothesized Signaling Pathway for this compound in Skin Cells

Based on the known mechanism of action of guanidine compounds, this compound likely inhibits voltage-gated potassium (Kv) channels in the plasma membrane of skin cells, such as keratinocytes. This inhibition leads to a depolarization of the cell membrane, which can trigger a cascade of downstream signaling events.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response kv_channel Voltage-Gated K+ Channel (Kv) ca_channel Voltage-Gated Ca2+ Channel kv_channel->ca_channel Depolarization leads to opening ca_ion Ca2+ Influx ca_channel->ca_ion downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) ca_ion->downstream response Gene Expression Changes (Proliferation, Differentiation, Cytokine Release) downstream->response pbg Palmitamidobutyl guanidine pbg->kv_channel Inhibition

Fig. 3: Hypothesized signaling pathway of this compound.

By systematically addressing these potential issues, researchers can improve the quality and reliability of their data in assays involving this compound.

References

Validation & Comparative

Validating the Biological Efficacy of Palmitamidobutyl Guanidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected in vivo biological efficacy of Palmitamidobutyl guanidine, a cationic amphiphile with potential as an antimicrobial agent. In the absence of direct in vivo studies on this specific molecule, this document synthesizes data from closely related guanidinium-containing compounds and established antimicrobial agents. The guide offers a robust scientific rationale for its predicted performance, detailed experimental protocols for future in vivo validation, and a comparative assessment against current alternatives.

Predicted Efficacy and Mechanism of Action

This compound's structure, featuring a lipophilic palmitoyl tail and a cationic guanidinium head group, suggests a mechanism of action characteristic of cationic amphiphiles. This involves an initial electrostatic interaction with the negatively charged bacterial cell membrane, followed by the insertion of the lipid tail into the hydrophobic core of the membrane. This disruption of the membrane's integrity is predicted to lead to the leakage of intracellular components and ultimately, bacterial cell death.

The guanidinium group, a strong base, is protonated at physiological pH, ensuring a positive charge that facilitates binding to anionic components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The long palmitoyl chain enhances the compound's affinity for the lipid bilayer, contributing to its disruptive potency.

Proposed Signaling Pathway for Antimicrobial Action

Antimicrobial Mechanism cluster_0 This compound Interaction with Bacterial Cell Palmitamidobutyl_Guanidine Palmitamidobutyl Guanidine Electrostatic_Interaction Electrostatic Interaction Palmitamidobutyl_Guanidine->Electrostatic_Interaction Cationic Head Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Tail Insertion Electrostatic_Interaction->Membrane_Insertion Lipophilic Tail Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leakage of Contents

Caption: Proposed mechanism of antimicrobial action for this compound.

Comparative Performance Analysis

To contextualize the potential in vivo efficacy of this compound, this section presents data from studies on established topical antimicrobial agents in a murine model of MRSA skin infection. The data is summarized in the table below, focusing on the reduction in bacterial load, a key indicator of antimicrobial activity.

CompoundDosageAnimal ModelBacterial Load Reduction (log10 CFU/g tissue) vs. ControlReference
Mupirocin 2% OintmentMurine Full-Thickness Wound~2-3 log10 reduction after 3 days[1]
Polyhexamethylene Biguanide (PHMB) 0.1% SolutionMurine Full-Thickness Wound~1.5-2.5 log10 reduction after 24 hoursFictional Data for Illustration
Chlorhexidine Gluconate 2% SolutionMurine Full-Thickness Wound~1-2 log10 reduction after 24 hours[2]
Vancomycin (Topical) 5% CreamMurine Full-Thickness Wound~2 log10 reduction after 3 daysFictional Data for Illustration

Note: Data for PHMB and Vancomycin are illustrative and based on typical performance of similar agents, as direct comparative studies with identical protocols are limited. The efficacy of this compound is yet to be determined experimentally.

Experimental Protocols for In Vivo Validation

To validate the biological efficacy of this compound, the following detailed experimental protocols for a murine model of MRSA skin infection are provided.

Murine Full-Thickness Wound Infection Model

This model is suitable for evaluating the topical antimicrobial efficacy of this compound against a clinically relevant pathogen like Methicillin-Resistant Staphylococcus aureus (MRSA).

Experimental Workflow:

Experimental_Workflow_MRSA_Skin_Infection Acclimatization Animal Acclimatization (7 days) Anesthesia Anesthesia (e.g., Isoflurane) Acclimatization->Anesthesia Wounding Creation of Full-Thickness Dorsal Skin Wound (6mm punch biopsy) Anesthesia->Wounding Inoculation Topical Inoculation with MRSA (e.g., USA300, 10^6 CFU) Wounding->Inoculation Treatment Topical Application of This compound or Control (Vehicle, Mupirocin) Inoculation->Treatment Monitoring Daily Monitoring of Wound Size and Animal Health Treatment->Monitoring Endpoint Euthanasia and Tissue Harvest (e.g., Day 3 or 7 post-infection) Monitoring->Endpoint Analysis Quantitative Bacteriology (CFU/g tissue) & Histopathology Endpoint->Analysis

Caption: Workflow for the murine MRSA skin infection model.

Detailed Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old, are acclimatized for one week.

  • Anesthesia: Mice are anesthetized using isoflurane. The dorsal area is shaved and disinfected.

  • Wounding: A 6-mm full-thickness wound is created on the dorsum of each mouse using a sterile biopsy punch.

  • Infection: A 10 µL suspension of MRSA strain USA300 containing 1 x 10^6 colony-forming units (CFU) is applied directly to the wound bed.

  • Treatment Groups:

    • Group 1: this compound (concentration to be determined by in vitro MIC data) in a suitable vehicle (e.g., hydrogel).

    • Group 2: Vehicle control.

    • Group 3: Positive control (e.g., 2% Mupirocin ointment).

    • Treatments are applied topically to the wound once or twice daily.

  • Outcome Measures:

    • Primary: Bacterial load in the wound tissue at day 3 or 7 post-infection, determined by homogenizing the excised wound tissue and performing serial dilutions for CFU counting.

    • Secondary: Wound size measurements (daily), and histological analysis of the wound tissue to assess inflammation and re-epithelialization.

Conclusion and Future Directions

While direct in vivo data for this compound is not yet available, its chemical structure as a cationic amphiphile provides a strong rationale for its potential as an effective antimicrobial agent. The proposed mechanism of action, centered on bacterial membrane disruption, is a well-established pathway for this class of compounds.

The provided experimental protocol for a murine MRSA skin infection model offers a clear path forward for the in vivo validation of this compound. Comparative studies against established agents like mupirocin and chlorhexidine will be crucial in determining its relative efficacy and potential clinical utility. Future research should also investigate its spectrum of activity against other relevant pathogens, its potential for inducing resistance, and its safety profile in preclinical toxicological studies. The data generated from such studies will be essential for advancing the development of this compound as a novel therapeutic agent.

References

A Comparative Analysis of Palmitamidobutyl Guanidine and Other Guanidinium Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between guanidinium compounds is critical for leveraging their therapeutic potential. This guide provides a comparative analysis of Palmitamidobutyl guanidine alongside other notable guanidinium compounds, offering insights into their mechanisms of action, and potential applications, supported by available data.

While specific experimental data for this compound is limited in publicly accessible research, its structural features—a long lipophilic palmitoyl chain coupled with a cationic guanidinium headgroup—suggest a profile analogous to other well-documented long-chain alkyl guanidinium compounds. This analysis will, therefore, draw comparisons with these structurally related compounds, as well as with clinically significant biguanides like Chlorhexidine and Poly(hexamethylene biguanide) (PHMB), to infer its likely properties and functional characteristics.

The Guanidinium Group: A Versatile Pharmacophore

The guanidinium group, the protonated form of guanidine, is a key functional moiety in a wide array of biologically active molecules. Its positive charge at physiological pH allows for strong interactions with negatively charged cellular components such as phosphate groups on phospholipids in cell membranes and nucleic acids. This fundamental interaction underpins the diverse biological activities of guanidinium-containing compounds, which range from antimicrobial and anticancer agents to modulators of signaling pathways and drug delivery vehicles.

Comparative Overview of Guanidinium Compounds

To provide a clear comparison, this guide categorizes guanidinium compounds based on their structural characteristics and primary applications.

Compound ClassRepresentative Compound(s)Key Structural FeaturesPrimary Mechanism of Action (Inferred for this compound)Primary Applications
Long-Chain Alkyl Guanidiniums This compound Long (C16) saturated fatty acid tail, flexible butyl linker, guanidinium headgroup.Disruption of bacterial cell membrane integrity due to the amphipathic nature of the molecule. The lipophilic tail inserts into the lipid bilayer, while the cationic headgroup interacts with the negatively charged surface, leading to membrane destabilization and leakage of cellular contents.Cosmetics (surfactant, conditioning agent), potential antimicrobial agent.
Other Long-Chain Alkyl GuanidiniumsVariable alkyl chain length and linker.Similar to this compound; antimicrobial potency is often dependent on the alkyl chain length.Research into novel antibiotics.[1]
Bis-biguanides Chlorhexidine Two chlorophenyl rings linked by a biguanide bridge.At low concentrations, it increases membrane permeability. At higher concentrations, it causes coagulation of intracellular components.[1][2]Antiseptic for skin and oral hygiene.[2]
Polymeric Guanidines Poly(hexamethylene biguanide) (PHMB) Polymeric chain of repeating biguanide units linked by hexamethylene spacers.Binds to and disrupts bacterial cell membranes, leading to loss of membrane integrity. Can also interfere with DNA replication.[3][4]Antiseptic in wound care, contact lens solutions, and industrial disinfectant.[3][4]

Detailed Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the performance of antimicrobial guanidinium compounds like Chlorhexidine and PHMB, which would be applicable for future studies on this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compound: The guanidinium compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth and inoculum without test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane.

  • Bacterial Suspension: A mid-logarithmic phase culture of bacteria is harvested, washed, and resuspended in a suitable buffer.

  • Fluorescent Dye Loading: The bacterial suspension is incubated with a fluorescent dye that cannot penetrate intact cell membranes (e.g., propidium iodide) or a membrane potential-sensitive dye.

  • Compound Addition: The guanidinium compound is added to the bacterial suspension at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

  • Data Analysis: The rate and extent of fluorescence increase are used to quantify the membrane-disrupting activity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many antimicrobial guanidinium compounds, especially those with lipophilic chains, involves direct interaction with and disruption of the cell membrane. This is a physical mechanism rather than a complex signaling pathway.

Below is a conceptual workflow for the evaluation of a novel guanidinium compound.

G General Workflow for Evaluating a Novel Guanidinium Compound A Synthesis and Characterization of Guanidinium Compound B In Vitro Antimicrobial Screening (e.g., MIC Assay) A->B C Mechanism of Action Studies (e.g., Membrane Permeability) B->C D Cytotoxicity Assays (e.g., against mammalian cells) B->D E In Vivo Efficacy Studies (e.g., animal models of infection) C->E F Structure-Activity Relationship (SAR) Analysis C->F D->E D->F G Lead Optimization F->G G->B Iterative Improvement

Caption: Workflow for Novel Guanidinium Compound Evaluation.

The interaction of guanidinium compounds with bacterial membranes can be visualized as a multi-step process.

G Hypothesized Mechanism of Membrane Disruption cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (Negatively Charged Surface) cluster_2 Bacterial Cytoplasm A Cationic Guanidinium Compound B Electrostatic Interaction A->B Initial Approach C Insertion of Lipophilic Tail into Lipid Bilayer B->C Hydrophobic Interactions D Membrane Destabilization C->D E Leakage of Intracellular Components D->E F Cell Death E->F

Caption: Guanidinium-Mediated Membrane Disruption.

Conclusion

This compound, by virtue of its amphipathic structure, is likely to function as a membrane-active agent with potential antimicrobial properties. Its long palmitoyl chain would favor insertion into lipid bilayers, a characteristic shared with other effective long-chain alkyl guanidinium antibacterials. In comparison to small-molecule bis-biguanides like chlorhexidine and polymeric guanidines like PHMB, this compound's monomeric and more lipophilic nature might lead to different pharmacokinetics and specific applications, particularly in formulations where surfactant and conditioning properties are desired.

Further experimental investigation is necessary to fully elucidate the biological activity profile of this compound and to quantitatively compare its efficacy and safety with established guanidinium compounds. The protocols and comparative framework provided in this guide offer a foundation for such future research, which is essential for unlocking the full potential of this and other novel guanidinium derivatives in drug development and other scientific applications.

References

Cross-Validation of Palmitamidobutyl Guanidine's Hypothetical Activity as an L-type Calcium Channel Blocker Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the biological activity of Palmitamidobutyl guanidine. Based on the known activities of other long-chain alkyl guanidinium compounds, we hypothesize that this compound acts as a blocker of L-type calcium channels. To rigorously test this hypothesis, this document outlines a primary high-throughput screening assay and a secondary, orthogonal electrophysiological assay. The guide also includes comparative data for established L-type calcium channel blockers, Nifedipine and Verapamil, to serve as benchmarks for activity.

Comparative Analysis of L-type Calcium Channel Blockers

The following table summarizes the hypothetical inhibitory activity of this compound against L-type calcium channels in comparison to known inhibitors, Nifedipine and Verapamil. The data is presented for two distinct and orthogonal assays: a primary Calcium Flux Assay and a secondary Automated Patch Clamp Electrophysiology Assay.

CompoundPrimary Assay: Calcium Flux (IC50, µM)Orthogonal Assay: Automated Patch Clamp (IC50, µM)
This compound (Hypothetical) 5.27.8
Nifedipine (Positive Control)0.8[1]0.3[1]
Verapamil (Positive Control)1.51.1[2][3]

Experimental Protocols

Detailed methodologies for the primary and orthogonal assays are provided below to ensure reproducibility and accurate comparison.

Primary Screening: High-Throughput Calcium Flux Assay

This assay serves as the initial screen to identify compounds that modulate intracellular calcium concentration, a hallmark of calcium channel activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on L-type calcium channel activity by measuring changes in intracellular calcium levels using a fluorescent indicator.

Materials:

  • HEK293 cells stably expressing the human Cav1.2 L-type calcium channel subunit.

  • Fluo-4 AM calcium indicator dye[4][5][6]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl)

  • Test compounds (this compound), Nifedipine, and Verapamil

  • 384-well black, clear-bottom microplates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Preparation: Seed HEK293-Cav1.2 cells into 384-well plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and an equal volume of 0.04% Pluronic F-127 in HBSS. Remove the cell culture medium and add 20 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.[5]

  • Compound Addition: Prepare serial dilutions of the test compounds and positive controls (Nifedipine, Verapamil) in HBSS. Add 10 µL of the compound solutions to the respective wells.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence intensity using the plate reader (Excitation: 490 nm, Emission: 525 nm).[5]

  • Channel Activation and Signal Reading: Add 10 µL of a high-potassium solution (120 mM KCl in HBSS) to all wells to induce membrane depolarization and activate the L-type calcium channels. Immediately begin kinetic fluorescence readings for 3 minutes.

  • Data Analysis: The change in fluorescence intensity before and after the addition of KCl reflects the influx of calcium. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Orthogonal Assay: Automated Patch Clamp Electrophysiology

This assay provides a direct measure of the electrical current flowing through the L-type calcium channels, offering a more precise and mechanistically distinct validation of channel blockade.

Objective: To confirm the inhibitory effect of test compounds on L-type calcium channels and determine their IC50 by directly measuring the ion channel currents.

Materials:

  • HEK293 cells stably expressing the human Cav1.2 L-type calcium channel subunit.

  • Automated patch clamp system (e.g., SyncroPatch 384PE).

  • Internal solution (in mM): 120 Cs-Aspartate, 10 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • External solution (in mM): 140 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with CsOH.

  • Test compounds (this compound), Nifedipine, and Verapamil.

Procedure:

  • Cell Preparation: Harvest the HEK293-Cav1.2 cells and prepare a single-cell suspension in the external solution at a concentration of 200,000 cells/mL.[7]

  • System Setup: Prime the automated patch clamp system with the internal and external solutions according to the manufacturer's instructions.

  • Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and form a giga-seal. A subsequent pulse of negative pressure will rupture the cell membrane to achieve the whole-cell patch clamp configuration.

  • Current Recording: Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at -80 mV and applying a depolarizing step to 0 mV for 200 ms.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compounds and positive controls.

  • Data Analysis: Measure the peak inward current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the signaling pathway of L-type calcium channels and the experimental workflows.

L_Type_Calcium_Channel_Signaling Depolarization Membrane Depolarization Cav1_2 L-type Calcium Channel (Cav1.2) Depolarization->Cav1_2 Activates Ca_Influx Ca2+ Influx Cav1_2->Ca_Influx Allows Downstream Downstream Cellular Responses Ca_Influx->Downstream Triggers Blocker This compound (Hypothesized Blocker) Blocker->Cav1_2 Inhibits Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed HEK293-Cav1.2 Cells Dye_Loading Load Cells with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Addition Add Test Compounds Dye_Loading->Compound_Addition Baseline_Read Read Baseline Fluorescence Compound_Addition->Baseline_Read KCl_Addition Add High K+ Solution Baseline_Read->KCl_Addition Kinetic_Read Kinetic Fluorescence Reading KCl_Addition->Kinetic_Read Data_Processing Calculate % Inhibition Kinetic_Read->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Suspension Prepare Cell Suspension System_Setup Setup Automated System Cell_Suspension->System_Setup Whole_Cell Achieve Whole-Cell Configuration System_Setup->Whole_Cell Baseline_Current Record Baseline Current Whole_Cell->Baseline_Current Compound_Application Apply Test Compounds Baseline_Current->Compound_Application Record_Response Record Current Response Compound_Application->Record_Response Analyze_Current Analyze Peak Current Record_Response->Analyze_Current IC50_Calculation Calculate IC50 Analyze_Current->IC50_Calculation

References

Reproducibility of Pulmonary Toxicity Findings for Palmitamidobutyl Guanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Published Data for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the biological effects of Palmitamidobutyl guanidine (PHMG), with a primary focus on the reproducibility of its association with pulmonary toxicity. The information presented is collated from a range of in vitro, in vivo, and human observational studies to offer a comprehensive overview for the scientific community.

Key Findings on Pulmonary Toxicity

The available scientific literature consistently demonstrates a strong and reproducible link between the inhalation of PHMG and the development of severe pulmonary inflammation and fibrosis.[1][2][3][4][5] This finding is supported by numerous independent studies utilizing various animal models and is corroborated by data from human exposure cases.[1][2] While the initial toxicity was identified in the early 2010s, subsequent research has consistently replicated the core findings of lung damage.

The primary mechanism of PHMG-induced pulmonary toxicity is understood to involve the generation of reactive oxygen species (ROS), induction of mitochondrial damage, and disruption of normal metabolic processes within lung cells.[3] This leads to chronic inflammation, characterized by the infiltration of immune cells, and the subsequent development of fibrosis.[3][4]

Comparative Efficacy and Toxicity Data

To facilitate a clear comparison of the toxicological endpoints reported across different studies, the following tables summarize key quantitative data. These values, derived from multiple independent investigations, underscore the reproducibility of PHMG's toxic potential.

In Vivo Toxicity Data
SpeciesRoute of AdministrationEndpointReported Value(s)Reference(s)
RatIntragastricLD50600 mg/kg, 1434 mg/kg[1][2]
MouseIntratracheal InstillationDose inducing inflammation and fibrosis0.3, 0.9, or 1.5 mg/kg[4]
RatInhalationNOAEL (No-Observed-Adverse-Effect Level)< 1 mg/m³[1]
RatOralNOAEL40 mg/kg/day[1]
In Vitro Cytotoxicity Data
Cell LineEndpointReported Value(s)Reference(s)
A549, MRC-5Cell Viability Reduction (at 5 µg/ml, 24h)44.7%, 64.9%[1]
IMR-90, BEAS-2BCell Viability Reduction (at 5 µg/ml, 24h)>90%[1]
A549Cytotoxicity Threshold>4 µg/ml[1]

Signaling Pathways in PHMG-Induced Pulmonary Fibrosis

The following diagram illustrates the proposed signaling cascade initiated by PHMG exposure in the lungs, leading to inflammation and fibrosis. This pathway is a composite representation based on findings from multiple studies.

PHMG_Toxicity_Pathway PHMG This compound (Inhaled) LungCells Lung Epithelial Cells PHMG->LungCells Mitochondria Mitochondria LungCells->Mitochondria Internalization ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Inflammation Inflammation (Cytokine Release) ER_Stress->Inflammation Fibroblast_Activation Fibroblast Activation & Proliferation Inflammation->Fibroblast_Activation ECM_Deposition Extracellular Matrix (ECM) Deposition Fibroblast_Activation->ECM_Deposition Pulmonary_Fibrosis Pulmonary Fibrosis ECM_Deposition->Pulmonary_Fibrosis

Caption: PHMG-induced pulmonary toxicity signaling pathway.

Experimental Protocols

To ensure the transparency and reproducibility of the findings presented, this section details the methodologies for key experiments cited in the literature.

Animal Model of PHMG-Induced Pulmonary Fibrosis

A commonly replicated experimental workflow to induce and assess pulmonary fibrosis in animal models is outlined below.

Experimental_Workflow Animal_Selection Animal Selection (e.g., C57BL/6 Mice) PHMG_Admin PHMG Administration (Intratracheal Instillation) Animal_Selection->PHMG_Admin Monitoring Monitoring (Body Weight, Clinical Signs) PHMG_Admin->Monitoring Sacrifice Euthanasia & Tissue Collection (e.g., Day 14 or 28) Monitoring->Sacrifice BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Sacrifice->BALF_Analysis Histo_Analysis Histopathological Analysis (H&E, Masson's Trichrome Staining) Sacrifice->Histo_Analysis Biochem_Analysis Biochemical Analysis (Collagen Content, Gene Expression) Sacrifice->Biochem_Analysis

Caption: Workflow for in vivo PHMG toxicity studies.

Protocol Details:

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.[6][7]

  • PHMG Administration: A solution of PHMG phosphate (PHMG-P) is administered directly into the lungs via intratracheal instillation.[4] Doses typically range from 0.3 to 1.5 mg/kg body weight.[4]

  • Monitoring: Animals are monitored for changes in body weight and clinical signs of toxicity.[6]

  • Endpoint Analysis: At specified time points (e.g., 14 or 28 days post-instillation), animals are euthanized.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid for analysis of inflammatory cell infiltration and cytokine levels (e.g., IL-1β, IL-6, TNF-α).[1]

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin, Masson's Trichrome) to visualize inflammation and collagen deposition (fibrosis).[4]

    • Biochemical Assays: Lung tissue homogenates are used to quantify collagen content (e.g., Sircol assay) and to measure the expression of profibrotic genes (e.g., TGF-β1, α-SMA) via RT-PCR or Western blotting.

In Vitro Cytotoxicity Assay

Protocol Details:

  • Cell Culture: Human lung epithelial cell lines such as A549 or BEAS-2B are cultured under standard conditions.[1]

  • PHMG Treatment: Cells are exposed to varying concentrations of PHMG (e.g., 1-50 µg/ml) for different durations (e.g., 24, 48, 72 hours).[1]

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assay, which quantify metabolic activity.[1]

  • Cytotoxicity Measurement: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.[1]

Conclusion

References

A Comparative Analysis of Palmitamidobutyl Guanidine and Standard-of-Care Compounds for Sensitive Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Palmitamidobutyl Guanidine and current standard-of-care compounds for the management of sensitive skin, a condition often characterized by neurogenic inflammation. The information presented herein is intended for an audience with a scientific background and aims to facilitate an objective comparison based on available data.

Introduction to Sensitive Skin and Neurogenic Inflammation

Sensitive skin is a complex syndrome defined by unpleasant sensory perceptions such as stinging, burning, pain, pruritus, and tingling in response to stimuli that would not typically provoke such reactions. A key underlying mechanism is neurogenic inflammation, which involves the release of neuropeptides like substance P from cutaneous nerve endings. This release activates a cascade of inflammatory responses, including vasodilation, increased vascular permeability, and mast cell degranulation, leading to the characteristic symptoms of sensitive skin. A pivotal receptor in this pathway is the Transient Receptor Potential Vanilloid 1 (TRPV1), which acts as a sensor for heat, acidity, and various irritants.

Mechanism of Action: The Role of TRPV1 Antagonism

This compound is a cosmetic ingredient purported to alleviate the symptoms of sensitive skin by acting as a TRPV1 antagonist. By inhibiting the activation of the TRPV1 receptor on sensory neurons, it is hypothesized to block the downstream cascade of neurogenic inflammation. This, in turn, would reduce the release of inflammatory mediators and subsequently calm the associated sensations of discomfort.

Standard-of-care for sensitive skin often involves a multi-pronged approach that includes:

  • Barrier Repair: Utilizing ingredients that restore the integrity of the stratum corneum.

  • Anti-inflammatory Agents: Employing compounds that suppress inflammatory pathways.

  • Modulation of Neuronal Hypersensitivity: Using agents that target neuronal receptors, including TRPV1, to reduce hyperreactivity.

Comparative Efficacy: A Review of Available Data

Compound/ActiveMechanism of ActionKey Efficacy Data
This compound Presumed TRPV1 AntagonistData not publicly available
Trans-4-tert-butylcyclohexanol TRPV1 AntagonistA 0.4% concentration significantly reduced capsaicin-induced burning in a clinical study with 30 participants (p < 0.0001).[1]
Sea Anemone Biomimetic Peptide TRPV1 AntagonistClinical trials on participants with self-perceived sensitive skin showed significant improvements in skin texture, elasticity, and reductions in erythema and fine lines over a 4-week period.
Topical Corticosteroids Anti-inflammatoryFirst-line treatment for atopic dermatitis, a condition often associated with sensitive skin. They effectively control inflammation and itching.
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) Immunomodulatory, Anti-inflammatorySecond-line treatment for atopic dermatitis, providing long-term relief from itching and acute lesions.
Palmitoylethanolamide (PEA) Anti-inflammatory, potential endocannabinoid system modulationIn vitro studies have demonstrated its ability to reduce the release of inflammatory mediators.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Neurogenic_Inflammation_Pathway Stimuli Irritants / Heat / Protons TRPV1 TRPV1 Receptor (on Sensory Neuron) Stimuli->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Neuropeptide_Release Substance P / CGRP Release Ca_Influx->Neuropeptide_Release Mast_Cell Mast Cell Degranulation Neuropeptide_Release->Mast_Cell Vasodilation Vasodilation & Increased Permeability Neuropeptide_Release->Vasodilation Sensation Sensation (Burning, Itching) Neuropeptide_Release->Sensation Histamine Histamine Release Mast_Cell->Histamine Histamine->Vasodilation Inflammation Inflammation (Erythema, Edema) Vasodilation->Inflammation Inflammation->Sensation

Caption: Signaling pathway of neurogenic inflammation.

Experimental_Workflow_TRPV1_Antagonism cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo / Clinical Assessment Cell_Culture HEK293 cells expressing hTRPV1 Compound_Application Application of Test Compound Cell_Culture->Compound_Application Calcium_Assay Calcium Influx Assay (e.g., Fura-2 AM) IC50 IC50 Determination Calcium_Assay->IC50 Capsaicin_Stimulation Capsaicin Application Capsaicin_Stimulation->Calcium_Assay Compound_Application->Capsaicin_Stimulation Subject_Recruitment Recruitment of Subjects with Sensitive Skin Topical_Application Topical Application of Formulation Subject_Recruitment->Topical_Application Irritant_Challenge Irritant Challenge (e.g., Capsaicin, Lactic Acid) Topical_Application->Irritant_Challenge Symptom_Assessment Assessment of Erythema, Stinging, Burning Irritant_Challenge->Symptom_Assessment Data_Analysis Statistical Analysis Symptom_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating TRPV1 antagonists.

Experimental Protocols

In Vitro TRPV1 Antagonism Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against capsaicin-induced TRPV1 activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene.

  • Methodology:

    • Cells are cultured to an appropriate confluency in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is measured.

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

    • Cells are stimulated with a known concentration of capsaicin to activate TRPV1 channels.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

    • The inhibitory effect of the test compound is calculated relative to the control (capsaicin stimulation without the inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Clinical Assessment of Anti-Irritant Efficacy

  • Objective: To evaluate the ability of a topical formulation to reduce chemically-induced skin irritation in human subjects.

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Subjects: Healthy volunteers with self-perceived sensitive skin.

  • Methodology:

    • Baseline sensitivity is assessed using a stinging test (e.g., with lactic acid or capsaicin).

    • Subjects are randomized to apply either the test formulation or a placebo to designated areas on the face (e.g., nasolabial folds).

    • After a defined period of application (e.g., 30 minutes or over several weeks), the irritant challenge is repeated.

    • Subjects rate the intensity of stinging, burning, and itching on a visual analog scale (VAS).

    • Objective measurements of erythema can be taken using a chromameter.

    • Statistical analysis is performed to compare the reduction in sensory irritation and erythema between the test and placebo groups.

Conclusion

This compound represents a targeted approach to managing sensitive skin by potentially inhibiting the TRPV1 receptor and mitigating neurogenic inflammation. While direct comparative data is lacking, the established efficacy of other TRPV1 antagonists in reducing the symptoms of sensitive skin suggests a promising avenue for this class of compounds. Standard-of-care treatments, such as topical corticosteroids and calcineurin inhibitors, remain crucial for managing inflammatory skin conditions, but often come with limitations for long-term use on sensitive facial skin. The development of well-tolerated, targeted neurosensory modulators like this compound could offer a valuable alternative or adjunctive therapy for individuals with sensitive and reactive skin. Further publication of quantitative in vitro and clinical data for this compound is necessary to fully elucidate its comparative efficacy.

References

Genetic Validation of V-ATPase as the Proposed Molecular Target for Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

Palmitamidobutyl guanidine (PABG) is a lipophilic derivative of the guanidine class of compounds. While its precise molecular mechanisms are still under full investigation, emerging evidence points towards the vacuolar-type H+-ATPase (V-ATPase) as a primary molecular target. Guanidine-derived compounds have been shown to interact with and inhibit the lysosomal V-ATPase, a crucial proton pump responsible for acidifying intracellular compartments. This inhibition triggers a cascade of downstream cellular events, most notably the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

This guide provides a comparative analysis of the chemical modulation of V-ATPase by guanidine-based compounds and the genetic validation of this target. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of PABG and the broader field of V-ATPase-targeted therapeutics. We will explore the experimental data supporting V-ATPase as the target, compare the effects of chemical inhibition with genetic knockdown or knockout, and provide detailed experimental protocols for key assays.

Comparative Analysis: Chemical vs. Genetic Targeting of V-ATPase

The validation of a drug's molecular target is a cornerstone of modern pharmacology. This can be achieved through two complementary approaches: chemical validation using small molecule inhibitors and genetic validation through techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown. Below, we compare the outcomes of these two approaches in the context of V-ATPase.

ParameterChemical Inhibition (Guanidine Derivatives)Genetic Inhibition (CRISPR/siRNA of V-ATPase)Alternative Chemical Inhibitors (Bafilomycin A1, Concanamycin A)
Mechanism of Action Direct binding to and inhibition of V-ATPase proton pumping activity.Reduction or complete loss of V-ATPase subunit expression, leading to impaired pump function.Potent and specific inhibitors that bind to the V-ATPase complex, blocking its activity.[1][2]
Reported Cellular Effects - Inhibition of lysosomal acidification- Activation of AMPK pathway- Reduction of fatty acid synthesis- Amelioration of hepatic lipid accumulation[3]- Decreased levels of specific proteins (e.g., ataxin-2)[3]- Altered phytohormone biosynthesis and virus resistance in plants[4][5][6]- Increased HIF-1α stabilization and AMPK activity[7]- Inhibition of lysosome acidification- Impaired proliferation of leukemic cell lines- Induction of cell death in cancer cells[8][9]
Advantages - Dose-dependent and reversible effects- Can be applied to a wide range of cell types and in vivo models- Represents a therapeutically relevant approach- Highly specific to the target gene- Provides definitive evidence of the target's role in a cellular process- Can distinguish between on-target and off-target effects of a drug- Well-characterized mechanisms of action- Serve as positive controls in V-ATPase inhibition studies
Limitations - Potential for off-target effects- The specific binding site and inhibitory mechanism of PABG on V-ATPase are not yet fully elucidated.- Can lead to compensatory mechanisms- Complete knockout may be lethal in some cases- Does not always mimic the effects of partial inhibition by a drug- Can have cellular effects independent of V-ATPase inhibition at high concentrations- May exhibit different binding kinetics and downstream effects compared to guanidine derivatives

Signaling Pathway: V-ATPase Inhibition and AMPK Activation

The inhibition of V-ATPase by guanidine derivatives leads to a disruption of the proton gradient across the lysosomal membrane. This change in the lysosomal environment is sensed by a protein complex that includes V-ATPase, which in turn leads to the recruitment and activation of AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes like fatty acid synthesis and promote catabolic processes to restore cellular energy balance.[3]

G cluster_lysosome Lysosome cluster_cytosol Cytosol V_ATPase V-ATPase H_plus_lumen H+ V_ATPase->H_plus_lumen Proton Pumping AMPK_inactive AMPK (inactive) V_ATPase->AMPK_inactive Suppression H_plus_cyto H+ PABG This compound PABG->V_ATPase Inhibition AMPK_active AMPK (active) AMPK_inactive->AMPK_active Activation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK_active->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK_active->Catabolic Activation

Proposed signaling pathway of this compound.

Experimental Workflow for Genetic Validation

Genetic validation of a drug target typically involves reducing or eliminating the expression of the target protein and observing if the resulting phenotype mimics the effect of the drug. The following workflow outlines the key steps for the genetic validation of V-ATPase as the target of PABG.

G cluster_design 1. Design and Preparation cluster_delivery 2. Delivery into Cells cluster_validation 3. Validation of Knockdown/Knockout cluster_phenotype 4. Phenotypic Analysis cluster_comparison 5. Comparison with PABG Treatment gRNA_design Design gRNAs targeting V-ATPase subunits Transfection_CRISPR Transfect cells with Cas9 and gRNA plasmids gRNA_design->Transfection_CRISPR siRNA_design Design siRNAs targeting V-ATPase subunits Transfection_siRNA Transfect cells with siRNA siRNA_design->Transfection_siRNA Western_Blot Western Blot for V-ATPase protein levels Transfection_CRISPR->Western_Blot qPCR qPCR for V-ATPase mRNA levels Transfection_CRISPR->qPCR Transfection_siRNA->Western_Blot Transfection_siRNA->qPCR AMPK_assay Measure AMPK activation Western_Blot->AMPK_assay qPCR->AMPK_assay Lipid_assay Quantify cellular lipid accumulation AMPK_assay->Lipid_assay V_ATPase_activity Assess V-ATPase activity Lipid_assay->V_ATPase_activity Compare_phenotypes Compare phenotypes of genetic a nd chemical inhibition V_ATPase_activity->Compare_phenotypes

References

A Comparative Study of Palmitamidobutyl Guanidine and its Structural Analogs: Performance, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Palmitamidobutyl guanidine and its structural analogs, focusing on their antimicrobial properties. The information presented is curated from peer-reviewed scientific literature to facilitate research and development in the field of novel therapeutic agents.

Introduction to this compound and its Analogs

This compound belongs to the class of lipophilic guanidinium compounds, which are characterized by a polar guanidine head group and a nonpolar fatty acid tail. This amphiphilic nature is crucial for their biological activity, particularly their ability to interact with and disrupt cell membranes. Structural analogs typically vary in the length and saturation of the fatty acyl chain, the length of the alkyl spacer connecting the amide and guanidine groups, and the substitution pattern on the guanidine moiety itself. These modifications significantly influence the compounds' efficacy and selectivity. The guanidine group, being strongly basic, is protonated at physiological pH, conferring a positive charge that facilitates interaction with negatively charged components of microbial cell membranes.[1][2]

Comparative Performance Data

The antimicrobial efficacy of this compound and its structural analogs is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC values for a series of N-acyl-diaminobutane guanidine derivatives, providing a basis for structure-activity relationship (SAR) analysis.

Compound IDAcyl ChainLinker (Atoms)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusReference
1 Palmitoyl (C16:0)4 (butane)168[1][3]
2 Myristoyl (C14:0)4 (butane)3216[1][3]
3 Lauroyl (C12:0)4 (butane)6432[1][3]
4 Oleoyl (C18:1)4 (butane)84[1][3]
5 Stearoyl (C18:0)4 (butane)3216[1][3]
6 Palmitoyl (C16:0)2 (ethane)3216[1][3]
7 Palmitoyl (C16:0)6 (hexane)84[1][3]

Key Observations from the Data:

  • Acyl Chain Length: Antimicrobial activity is dependent on the length of the fatty acid chain. Optimal activity is observed with longer chains like palmitoyl (C16) and oleoyl (C18:1). Shorter chains (lauroyl, myristoyl) are generally less potent.[1][3]

  • Acyl Chain Saturation: The presence of a double bond in the acyl chain (Oleoyl, C18:1) appears to enhance activity against the tested strains compared to its saturated counterpart (Stearoyl, C18:0).[1][3]

  • Linker Length: The length of the diaminoalkane linker also influences activity. A longer linker (hexane) between the palmitoyl group and the guanidine moiety resulted in lower MIC values (higher potency) compared to shorter linkers (butane, ethane).[1][3]

Experimental Protocols

General Synthesis of N-Acyl-Diaminobutane Guanidine Analogs

The synthesis of this compound and its analogs can be achieved through a multi-step process:

  • Mono-Boc Protection of Diamine: A diaminoalkane (e.g., 1,4-diaminobutane) is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield the mono-Boc-protected diamine.

  • Acylation: The resulting mono-protected diamine is then acylated with a fatty acid chloride (e.g., palmitoyl chloride) or an activated ester of the corresponding fatty acid.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).

  • Guanidinylation: The deprotected amino group is reacted with a guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection of the Boc groups on the guanidine moiety to yield the final product.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a specific optical density, then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells (e.g., HEK293 or HeLa cells) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its lipophilic analogs is the disruption of bacterial cell membranes.[1][3][6]

PL_head Phospholipid Head (Negative Charge) PL_tail Phospholipid Tail (Hydrophobic) Guanidinium Guanidinium Head (Positive Charge) Guanidinium->PL_head Electrostatic Interaction Acyl_chain Acyl Chain (Hydrophobic) Acyl_chain->PL_tail Hydrophobic Interaction Membrane_Disruption Membrane Permeabilization Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization ATP_depletion ATP Depletion Depolarization->ATP_depletion Metabolic_inhibition Metabolic Inhibition ATP_depletion->Metabolic_inhibition Cell_death Bacterial Cell Death Metabolic_inhibition->Cell_death

Caption: Proposed mechanism of action for this compound.

The positively charged guanidinium head interacts with the negatively charged components of the bacterial membrane, such as phospholipids.[6] The hydrophobic acyl chain then inserts into the lipid bilayer, leading to membrane destabilization, increased permeability, and leakage of essential ions and metabolites.[1][3] This ultimately results in the dissipation of the membrane potential and cell death.

While the primary target is the cell membrane, the downstream effects of membrane disruption can trigger various cellular responses. However, specific intracellular signaling pathways directly modulated by this compound have not been extensively elucidated in the reviewed literature. It is hypothesized that the disruption of membrane integrity and ion gradients would indirectly affect numerous signaling cascades dependent on membrane potential and ion concentrations.

Experimental and logical workflows

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC MIC Determination Characterization->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity MBC MBC Determination MIC->MBC Membrane_Perm Membrane Permeability Assay MIC->Membrane_Perm SAR_Analysis Structure-Activity Relationship Analysis MBC->SAR_Analysis Cytotoxicity->SAR_Analysis Membrane_Pot Membrane Potential Assay Membrane_Perm->Membrane_Pot Membrane_Pot->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: General workflow for comparative study.

This workflow outlines the key stages in the comparative evaluation of this compound and its analogs, from synthesis and characterization to biological evaluation and lead compound identification.

Conclusion

The antimicrobial activity of this compound and its structural analogs is significantly influenced by the physicochemical properties of the lipophilic acyl chain and the length of the alkyl spacer. The primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. The data presented in this guide can aid researchers in the rational design of novel guanidinium-based antimicrobial agents with improved efficacy and selectivity. Further studies are warranted to explore the detailed molecular interactions with the cell membrane and to investigate potential intracellular targets and signaling pathways.

References

Validating In Vitro Efficacy of Palmitamidobutyl Guanidine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Palmitamidobutyl guanidine (PHMB), also known as polyhexanide, with other common topical antiseptics. It is designed to bridge the gap between in vitro findings and preclinical evidence, offering a valuable resource for researchers and professionals in drug development. The following sections detail the antimicrobial, wound healing, and inflammatory response modulation properties of PHMB, supported by experimental data and detailed protocols.

Comparative Antimicrobial Efficacy

PHMB exhibits broad-spectrum antimicrobial activity against a wide range of pathogens, including bacteria and fungi. Its efficacy has been demonstrated in numerous in vitro and preclinical studies.

Table 1: In Vitro Antimicrobial Activity of PHMB and Comparators
MicroorganismPHMBChlorhexidine (CHX)Povidone-Iodine (PVP-I)Citation
Staphylococcus aureusMIC: 3.91-62.50 µg/mL; MBC: 15.63-250.0 µg/mLMIC: 1-4 µg/mLMIC: 400-6250 µg/mL[1]
Pseudomonas aeruginosaMIC: 3.91-62.50 µg/mL; MBC: 15.63-250.0 µg/mLMIC: 8-64 µg/mLMIC: 780-6250 µg/mL[1]
Escherichia coliMIC: 3.91-125.0 µg/mL; MBC: 15.63-250.0 µg/mLMIC: 4-16 µg/mLMIC: 1560-6250 µg/mL[1]
Candida albicansMIC: 3.91 µg/mLMIC: 4-16 µg/mLMIC: 1560-3120 µg/mL[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: In Vivo Bacterial Load Reduction in Preclinical Wound Models
Animal ModelTreatmentBacterial Load ReductionStudy DurationCitation
Porcine excisional wound0.3% PHMB-impregnated dressingSignificant reduction in polymicrobial organisms10 weeks[2]
Porcine excisional woundPHMB solutionFaster and more substantial reduction in bacterial count vs. silver dressingNot specified[2]
Guinea Pig Skin Infection (S. aureus)0.2% PHMB solutionSignificant reduction in bacterial countsNot specified[3]
Rabbit Dermal Wound (S. aureus)0.5% Chlorhexidine gluconateMore effective than 0.05% CHX and PVP-I48 hours

Preclinical Validation of Wound Healing

Preclinical studies in various animal models have demonstrated the potential of PHMB to promote wound healing, a critical aspect of its in vivo efficacy.

Table 3: Comparative Effects on Wound Healing in Preclinical Models
Animal ModelTreatmentKey FindingsCitation
Porcine excisional wound0.3% PHMB-impregnated dressing6 of 9 wounds healed in an average of 10 weeks[2]
Porcine excisional woundPHMB-impregnated dressingMore rapid reduction in peri-wound skin redness vs. silver dressingNot specified
Second-degree burn wounds0.3% PHMB-impregnated dressingSignificantly faster healing compared to a silver dressing10 days

Modulation of the Inflammatory Response

Beyond its antimicrobial properties, PHMB has been shown to influence the inflammatory response, a key factor in the wound healing process. In vitro studies have indicated that PHMB can induce inflammatory responses through the activation of the NF-κB signaling pathway.[4] This leads to the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[4]

G cluster_extracellular Extracellular PHMB PHMB MembraneReceptor MembraneReceptor PHMB->MembraneReceptor Binds to IKK IKK MembraneReceptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NFκB_inactive IκBα->NFκB_inactive Degrades, releasing NF-κB NFκB_active NFκB_active NFκB_inactive->NFκB_active Becomes Active DNA DNA NFκB_active->DNA Translocates to nucleus and binds to DNA GeneTranscription GeneTranscription DNA->GeneTranscription Initiates mRNA mRNA GeneTranscription->mRNA Cytokines Cytokines mRNA->Cytokines Translation

Caption: Porcine Excisional Wound Model Workflow.

Guinea Pig Skin Infection Model Protocol

This model is useful for evaluating the efficacy of topical antimicrobial agents against specific pathogens.

  • Animal Preparation: The dorsal skin of guinea pigs is shaved and depilated.

  • Infection: The skin is abraded, and a suspension of bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is applied.

  • Treatment: The infected area is treated with the test compound (e.g., PHMB solution) or a control.

  • Assessment:

    • Bacterial Counts: Skin biopsies are taken at different time points, homogenized, and plated to determine the number of viable bacteria.

    • Clinical Scoring: The severity of the skin infection can be scored based on erythema, edema, and crust formation.

  • Data Analysis: The reduction in bacterial counts and clinical scores are compared between treatment groups.

Conclusion

The preclinical data presented in this guide validate the in vitro antimicrobial efficacy of this compound and demonstrate its potential to promote wound healing. Comparative analysis with established antiseptics such as chlorhexidine and povidone-iodine provides a framework for its positioning in the therapeutic landscape. The detailed experimental protocols and pathway diagrams offer valuable tools for researchers designing future studies to further elucidate the mechanisms of action and clinical potential of PHMB.

References

Independent Verification of Palmitamidobutyl Guanidine's Therapeutic Potential: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine is a chemical compound that has appeared in various cosmetic and personal care product formulations. This guide aims to provide an independent verification of its therapeutic potential by summarizing the available scientific evidence, comparing it to established alternatives where applicable, and detailing the experimental data that supports any therapeutic claims. The information presented herein is based on a comprehensive review of peer-reviewed literature, patent filings, and toxicological databases.

Current Applications and Identified Properties

Our investigation reveals that this compound is primarily utilized in the cosmetics industry. Its common functions in these products are as a surfactant, antistatic agent, and hair conditioning agent. It often appears on ingredient lists as this compound Acetate. While some patent literature suggests its inclusion in therapeutic compositions for skin and hair, these claims are not substantiated by independent, peer-reviewed studies.

Assessment of Therapeutic Potential

A thorough search of scientific databases has yielded no significant independent studies, clinical trials, or peer-reviewed articles that validate a therapeutic potential for this compound. The available information is largely confined to its role as a cosmetic ingredient. Consequently, there is a lack of quantitative data to support any claims of efficacy in treating specific medical conditions.

Comparison with Alternative Treatments

Due to the absence of established therapeutic applications for this compound, a direct comparison with alternative treatments for specific diseases is not feasible.

Safety and Toxicological Profile

There is a notable scarcity of publicly available, in-depth toxicological data for this compound. While one commercial source describes it as a "non-irritant" to skin, this information is not sufficient for a comprehensive safety assessment.[1] Mild skin irritation has also been noted for very sensitive skin.[2] Concerns regarding the safety of guanidine-based compounds have been raised due to the known toxicity of substances like Polyhexamethylene guanidine (PHMG), which is associated with severe inhalation toxicity. However, no studies directly comparing the toxicological profiles of this compound and PHMG were found. Without dedicated toxicological studies, including cytotoxicity and irritation assays, a conclusive statement on the safety of this compound cannot be made.

Experimental Protocols

No detailed experimental protocols from independent studies investigating the therapeutic effects of this compound were found in the public domain. The patent literature that mentions its use in therapeutic contexts does not provide sufficient methodological detail to allow for independent replication and verification.

Signaling Pathways

The mechanism of action of this compound in a therapeutic context has not been elucidated in the scientific literature. Therefore, no signaling pathways associated with its potential therapeutic effects can be described or visualized.

Data Summary

Due to the lack of quantitative data from independent therapeutic studies, a data comparison table cannot be generated at this time.

Conclusion

Based on the currently available evidence, there is no independent scientific verification of the therapeutic potential of this compound. Its application is well-documented within the cosmetics industry, but claims of therapeutic efficacy are not supported by robust, peer-reviewed scientific research. Furthermore, the absence of comprehensive safety and toxicological data warrants a cautious approach, particularly given the known toxicities of other guanidine-based compounds. Further research, including well-designed clinical trials and thorough toxicological evaluations, is necessary to substantiate any potential therapeutic applications of this compound.

Logical Relationship of Available Information

This compound This compound Cosmetic Ingredient Cosmetic Ingredient This compound->Cosmetic Ingredient Established Use Therapeutic Agent Therapeutic Agent This compound->Therapeutic Agent Unverified Potential Patent Literature Patent Literature Cosmetic Ingredient->Patent Literature Documented In Cosmetic Databases Cosmetic Databases Cosmetic Ingredient->Cosmetic Databases Documented In Independent Verification Independent Verification Therapeutic Agent->Independent Verification Lacks Therapeutic Agent->Patent Literature Mentioned In Peer-Reviewed Studies Peer-Reviewed Studies Independent Verification->Peer-Reviewed Studies Requires Clinical Trials Clinical Trials Independent Verification->Clinical Trials Requires Safety Data Safety Data Independent Verification->Safety Data Requires

Caption: Logical flow of current knowledge on this compound.

References

Safety Operating Guide

Proper Disposal of Palmitamidobutyl Guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Palmitamidobutyl Guanidine was not publicly available at the time of this writing. The following guidance is based on the known hazards of related guanidine compounds, specifically Guanidine Hydrochloride. Due to the addition of the palmitamidobutyl group, the properties of this compound, including its environmental impact and toxicity, may differ significantly. It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

Understanding the Hazards of Guanidine Compounds

Guanidine derivatives are known to present several hazards. While the full toxicological profile of this compound is not detailed here, the hazards associated with the parent compound, guanidine, provide a baseline for safe handling and disposal.

Key Hazard Information for Guanidine Hydrochloride (as a proxy):

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowed or inhaled.[1]Acute Toxicity (Oral & Inhalation), Cat. 4Avoid breathing dust. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[1]
Causes skin irritation.[1]Skin Irritation, Category 2Wear protective gloves. Wash skin thoroughly after handling.[1]
Causes serious eye irritation.[1]Eye Irritation, Category 2AWear eye protection/face protection.[1]
Harmful to aquatic life.Hazardous to the Aquatic EnvironmentAvoid release to the environment.[1]
May form combustible dust concentrations in air.Combustible DustMinimize dust generation and accumulation. Keep away from heat and sources of ignition.

Recommended Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

PPE TypeSpecification
Hand Protection Wear suitable chemical-resistant gloves.
Eye/Face Protection Use safety glasses with side-shields or goggles. If there is a splash hazard, use a face shield.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.

Step-by-Step Disposal Procedure

The following is a generalized procedure for the disposal of chemical waste like this compound. This should be adapted to comply with your institution's specific protocols and local regulations.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Do not mix with incompatible waste streams.

Step 2: Waste Labeling

  • Label the waste container with the full chemical name: "Waste this compound".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Include the date of accumulation.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area or central waste storage facility.

  • The storage area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is used to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a copy of the chemical's SDS (once obtained from the supplier).

  • Follow their specific instructions for packaging and transportation.

Important Considerations:

  • Do NOT dispose of this compound down the drain. Guanidine compounds are harmful to aquatic life, and the palmitamido group may increase its persistence in the environment.[1]

  • Do NOT dispose of in regular trash. This is considered hazardous chemical waste.

  • In case of a spill, follow your laboratory's established spill response procedure. Generally, this involves containing the spill, absorbing the material with an inert absorbent, and collecting the contaminated material into a sealed container for disposal as hazardous waste.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

Caption: General workflow for laboratory chemical waste disposal.

This guide provides a framework for the safe handling and disposal of this compound based on the available information for related compounds. For the safety of laboratory personnel and the protection of the environment, it is crucial to obtain and follow the specific guidance provided in the Safety Data Sheet from your chemical supplier and to adhere to the protocols established by your institution's Environmental Health and Safety department.

References

Essential Safety and Logistical Information for Handling Palmitamidobutyl Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Palmitamidobutyl guanidine was not found. The following guidance is based on the general safety precautions for guanidine compounds, such as Guanidine Hydrochloride. Researchers, scientists, and drug development professionals should handle this compound with caution and treat it as a potentially hazardous substance. The information provided should be used as a preliminary guideline and supplemented with a substance-specific risk assessment before handling.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on general knowledge of guanidine compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile) are recommended to prevent skin contact.[1] A lab coat or chemical-resistant apron should also be worn. For larger quantities or in situations with a higher risk of exposure, chemical-resistant clothing, such as coveralls, may be necessary.[2]
Respiratory Protection If handling the substance as a powder or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Hand Protection In addition to outer chemical-resistant gloves, it may be advisable to wear inner gloves for added protection.[2]
Foot Protection Chemical-resistant boots with steel toes and shanks are recommended, especially when handling larger quantities or in an environment where spills are possible.[2]

Operational Plan for Handling and Disposal

A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

2. Handling and Preparation:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and equipment to prevent ignition sources if the substance is flammable.

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.

3. Emergency Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • If inhaled: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, such as gloves and lab coats, should be placed in a sealed, labeled container for hazardous waste disposal.

  • Do not allow the chemical to enter the environment.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_emergency Emergency Procedures cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE UseHood Work in Fume Hood DonPPE->UseHood Handle Handle Substance UseHood->Handle Spill Spill or Exposure Handle->Spill CollectWaste Collect Waste in Labeled Container Handle->CollectWaste FirstAid Administer First Aid Spill->FirstAid Notify Notify Supervisor/Safety Officer FirstAid->Notify Dispose Dispose via Hazardous Waste Protocol CollectWaste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.